2-Cyanobenzamidine Hydrochloride
Description
BenchChem offers high-quality 2-Cyanobenzamidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanobenzamidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyanobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGKIZLAUKEEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Characterization of 2-Cyanobenzamidine Hydrochloride
A Comprehensive Analytical Framework for Drug Discovery Applications
Executive Summary & Structural Context
2-Cyanobenzamidine hydrochloride (CAS: 18637-00-8) is a critical bifunctional intermediate often utilized in the synthesis of quinazolines and other nitrogenous heterocycles. However, its structural characterization presents a unique challenge due to ring-chain tautomerism .
The "ortho effect" facilitates a reversible cyclization between the open-chain 2-cyanobenzamidine (I) and the cyclic 1-aminoisoindolenine (II) . In the hydrochloride salt form, the equilibrium is heavily influenced by solvent polarity and pH.
This guide provides a definitive analytical workflow to unambiguously confirm the structure of the open-chain salt, distinguishing it from its cyclic isomer and common hydrolytic impurities (e.g., 2-cyanobenzamide).
The Structural Challenge: Open vs. Cyclic Forms
Before commencing analysis, researchers must understand the dynamic equilibrium. The "Gold Standard" for confirming the open-chain structure is the detection of the nitrile group, which is absent in the cyclic isoindoline form.
Key Structural Markers:
-
Target (Open): Contains a discrete
group and an amidine . -
Isomer (Cyclic): Contains a five-membered ring with an exocyclic amine and endocyclic imine; lacks the nitrile stretch.
Analytical Workflow Visualization
The following decision tree outlines the logical progression for validating the material.
Figure 1: Analytical decision matrix for distinguishing 2-cyanobenzamidine from its cyclic tautomer.
Detailed Characterization Protocols
4.1. Infrared Spectroscopy (FT-IR)
Objective: The primary "Go/No-Go" test for the nitrile functionality.
-
Method: ATR (Attenuated Total Reflectance) or KBr pellet.
-
Critical Insight: Amidine salts often show broad N-H stretching that can obscure other regions, but the nitrile region (2200–2250 cm⁻¹) is usually clean.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| Nitrile ( | 2225 – 2240 | Medium/Sharp | Diagnostic for Open Chain |
| Amidine | 1670 – 1690 | Strong | |
| Amine | 3000 – 3400 | Broad | |
| Aromatic | 1450 – 1600 | Medium | Ring skeletal vibrations |
Warning: If the peak at ~2230 cm⁻¹ is absent, the material has likely cyclized to 1-aminoisoindolenine hydrochloride.
4.2. Nuclear Magnetic Resonance (NMR)
Objective: Confirm carbon count and proton environments.
-
Solvent: DMSO-
is required.-
Why? Amidine salts are insoluble in
. causes rapid exchange of amidine protons, erasing the signals. DMSO- slows this exchange, allowing integration of the amidine protons.
-
-
9.4 – 9.8 ppm (Broad s, 3H/4H): Amidine
protons ( ). Note: Integration varies based on water content and exchange rate. - 7.6 – 8.1 ppm (m, 4H): Aromatic ring protons. Look for an ABCD pattern typical of 1,2-disubstituted benzenes, though often overlaps into two multiplets.
-
~165.0 ppm: Amidine Quaternary Carbon (
). Deshielded. -
~117.0 ppm: Nitrile Carbon (
). - ~110.0 ppm: Quaternary Aromatic C attached to CN (Upfield due to anisotropy).
- 128.0 – 135.0 ppm: Remaining Aromatic Carbons.
4.3. Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Target Ion:
(The cation). -
Formula:
-
Theoretical m/z: 146.0713 (
protonated free base).
Synthesis & Impurity Profiling (The "Expert" View)
Understanding the synthesis aids in identifying impurities. 2-Cyanobenzamidine is typically synthesized via the Pinner reaction or from phthalonitrile using methanolic ammonia/HCl.
Common Impurities:
-
2-Cyanobenzamide: Result of hydrolysis.
-
Marker: Loss of amidine N-H signals; appearance of amide peaks; shift of C=O in
(~168 ppm).
-
-
Phthalonitrile (Starting Material):
-
Marker: Insoluble in water/acid; two distinct nitrile peaks in IR if mixed.
-
-
Methyl Imidate Intermediate:
-
Marker: Singlet methoxy peak (
ppm) in NMR.
-
Figure 2: Synthetic pathway and potential impurity profile.
Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and prevent H/D exchange artifacts:
-
Dry the Salt: The hydrochloride salt is hygroscopic. Dry 20 mg of sample in a vacuum desiccator over
for 2 hours. -
Solvent Choice: Use anhydrous DMSO-
(ampoule grade preferred) to minimize water peaks at 3.33 ppm which can broaden amidine signals. -
Concentration: Dissolve ~10-15 mg in 0.6 mL solvent. High concentrations can lead to viscosity broadening.
-
Acquisition: Run at 298 K. If signals are extremely broad, lower temperature to 273 K to slow proton exchange.
References
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. John Wiley & Sons.
-
Tautomerism in Amidine Systems. National Institutes of Health (PMC). Discusses the equilibrium of amidine/isoindoline systems.
-
Synthesis of Phthalonitrile Derivatives. ResearchGate. Context on precursor reactivity and cyclization conditions.
-
IR Spectra of Amidine Salts. ResearchGate. Characteristic bands for amidine hydrochlorides.
-
13C NMR Chemical Shifts. Oregon State University. Reference for nitrile and amidine carbon shifts.
An In-depth Technical Guide to the Synthesis of 2-Cyanobenzamidine Hydrochloride
Introduction: The Strategic Importance of 2-Cyanobenzamidine Hydrochloride
2-Cyanobenzamidine hydrochloride is a pivotal molecular scaffold in contemporary medicinal chemistry. Its significance lies in its role as a key building block for the synthesis of a class of targeted cancer therapeutics known as poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamidine moiety serves as a potent pharmacophore, mimicking the nicotinamide portion of the NAD+ cofactor to competitively inhibit the PARP enzyme. This inhibition is critical in therapies for cancers with specific DNA repair defects, such as those harboring BRCA1/2 mutations.
The synthesis of this molecule, while conceptually straightforward, presents unique challenges in achieving regioselectivity and high purity. The presence of two nitrile groups in the common starting material, phthalonitrile, requires a carefully controlled reaction to selectively convert only one nitrile into an amidine. This guide provides a comprehensive overview of the predominant synthetic pathway, delving into the underlying chemical principles, offering detailed experimental protocols, and discussing critical process parameters for researchers and drug development professionals.
Primary Synthetic Pathway: The Pinner Reaction Approach from Phthalonitrile
The most established and widely utilized method for synthesizing 2-cyanobenzamidine hydrochloride begins with phthalonitrile and proceeds through a Pinner reaction. This classic organic transformation converts a nitrile into an imino ester salt (a Pinner salt) using an alcohol and a strong acid, typically anhydrous hydrogen chloride (HCl).[1][2][3] This intermediate is then treated with ammonia to yield the desired amidine.[1]
Causality and Mechanistic Underpinnings
The success of this pathway hinges on a two-step sequence:
-
Formation of the Imidate (Pinner Salt): The reaction is initiated by the protonation of one of the nitrile groups by anhydrous HCl.[2][4] This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). The resulting intermediate, an ethyl imidate hydrochloride salt, is the crucial "Pinner salt."[2][3][5] Strict anhydrous conditions are paramount at this stage; the presence of water would lead to hydrolysis of the imidate, forming an unwanted ester byproduct.[1]
-
Ammonolysis to the Amidine: The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate, displacing the ethoxy group and forming the amidine. The reaction is typically driven to completion by using an excess of ammonia, often bubbled through the reaction mixture as a gas.[1] The final step involves the protonation of the basic amidine with HCl to form the stable, crystalline 2-cyanobenzamidine hydrochloride.
The overall workflow of this pathway is illustrated below.
Caption: Pinner reaction workflow for 2-Cyanobenzamidine HCl synthesis.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including in-process checks and characterization steps to ensure the reaction is proceeding as expected.
Step 1: Synthesis of Ethyl 2-Cyanobenzimidate Hydrochloride (Pinner Salt)
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phthalonitrile | 128.13 | 25.6 g | 0.20 | Ensure high purity |
| Anhydrous Ethanol | 46.07 | 200 mL | - | Must be <0.05% water |
| Anhydrous HCl (gas) | 36.46 | ~10 g | ~0.27 | Pass through a drying tube |
| Anhydrous Diethyl Ether | 74.12 | 300 mL | - | For precipitation |
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.
-
Reagent Charging: Charge the flask with phthalonitrile (25.6 g, 0.20 mol) and anhydrous ethanol (200 mL).
-
Cooling: Cool the flask to 0°C in an ice-water bath. Effective temperature control is critical to prevent the exothermic reaction from generating side products.
-
HCl Gas Introduction: Begin slowly bubbling anhydrous hydrogen chloride gas through the stirred solution. Monitor the reaction progress by observing the formation of a precipitate. The reaction is typically complete after 2-3 hours, or when the solution is saturated with HCl.
-
Precipitation and Isolation: Once the reaction is complete, add anhydrous diethyl ether (300 mL) to the cold mixture to facilitate complete precipitation of the Pinner salt.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing it with two portions of cold anhydrous diethyl ether (50 mL each). Dry the product under vacuum to yield the ethyl 2-cyanobenzimidate hydrochloride.
Step 2: Synthesis of 2-Cyanobenzamidine Hydrochloride
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 2-cyanobenzimidate HCl | 210.66 | 42.1 g | 0.20 | From Step 1 |
| Anhydrous Ethanol | 46.07 | 250 mL | - | |
| Ammonia (gas) | 17.03 | Excess | - | Pass through a drying tube |
Procedure:
-
Reaction Setup: In a flask similar to the one used in Step 1, suspend the Pinner salt (42.1 g, 0.20 mol) in anhydrous ethanol (250 mL).
-
Cooling: Cool the suspension to 0-5°C in an ice bath.
-
Ammonolysis: Bubble ammonia gas through the stirred suspension. The reaction is exothermic and the solid will gradually dissolve as the amidine is formed. The reaction is typically complete in 3-4 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) until the starting imidate spot disappears.
-
Work-up: After the reaction is complete, filter the mixture to remove any ammonium chloride byproduct.
-
Crystallization: Concentrate the filtrate under reduced pressure. The crude 2-cyanobenzamidine hydrochloride will precipitate. Recrystallize the solid from an ethanol/ether mixture to obtain a pure, white crystalline product.
Alternative Synthetic Strategies
While the Pinner reaction is the workhorse, other methods exist, offering different advantages and disadvantages.
Pathway 2: Synthesis via Amidoxime Intermediate
An alternative route involves the conversion of a nitrile to an amidoxime, which is then reduced to the corresponding amidine.[6]
-
Amidoxime Formation: Phthalonitrile is reacted with hydroxylamine to form 2-cyano-N'-hydroxybenzamidine.
-
Reduction: The amidoxime intermediate is then reduced, typically by catalytic hydrogenation, to the 2-cyanobenzamidine.[6]
This method avoids the use of anhydrous HCl gas, which can be a significant advantage in terms of operational safety. However, the reduction step may require specialized hydrogenation equipment.
Caption: Alternative synthesis of 2-Cyanobenzamidine HCl via an amidoxime intermediate.
Comparison of Synthetic Pathways
| Feature | Pinner Reaction Pathway | Amidoxime Pathway |
| Starting Material | Phthalonitrile | Phthalonitrile |
| Key Reagents | Anhydrous HCl, Alcohol, Ammonia | Hydroxylamine, H₂/Catalyst |
| Advantages | Well-established, high-yielding | Avoids gaseous HCl, milder conditions |
| Disadvantages | Requires strict anhydrous conditions, use of corrosive HCl gas | Requires hydrogenation setup, potential for over-reduction |
| Scalability | Readily scalable | Scalability may be limited by hydrogenation equipment |
Product Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Melting Point: A sharp melting point indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the C≡N (nitrile) and C=N (amidine) stretches should be present.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
Conclusion
The synthesis of 2-cyanobenzamidine hydrochloride, a crucial precursor for PARP inhibitors, is most reliably achieved through the Pinner reaction of phthalonitrile. The key to success in this pathway is the rigorous control of reaction conditions, particularly the exclusion of moisture during the formation of the Pinner salt intermediate. While alternative routes, such as the amidoxime pathway, offer advantages in terms of reagent handling, the Pinner method remains the most robust and scalable approach for producing high-purity material essential for pharmaceutical research and development.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Convenient synthesis of phthalonitrile‐containing mono‐benzoxazines with exceptional thermal stability and improved curing activity. (2024). ResearchGate. [Link]
-
Synthesis of 2‐aminobenzamide under various conditions. (2020). ResearchGate. [Link]
-
The synthesis of phthalonitrile derivatives (1 and 2) and their zinc... (n.d.). ResearchGate. [Link]
-
Pinner Reaction. (n.d.). SynArchive. [Link]
-
Pinner reaction. (n.d.). Wikipedia. [Link]
-
Preparation of Amines: Reduction of Amides and Nitriles. (2023). JoVE. [Link]
-
Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
-
Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. (n.d.). ACS Publications. [Link]
-
Convergent evolution in biosynthesis of cyanogenic defence compounds in plants and insects. (n.d.). PMC - NIH. [Link]
-
A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (n.d.). Taylor & Francis. [Link]
-
Amidines from cyclic amines and nitriles in the presence of zinc(II). (2022). RSC Publishing. [Link]
-
A Lewis acid-promoted Pinner reaction. (n.d.). Beilstein Journals. [Link]
-
Nitriles to Esters. (n.d.). Chemistry Steps. [Link]
-
A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH. [Link]
Sources
physicochemical characteristics of 2-Cyanobenzamidine Hydrochloride
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyanobenzamidine Hydrochloride
Introduction
2-Cyanobenzamidine hydrochloride (CAS No: 426828-36-6) is a small molecule of significant interest to the chemical and pharmaceutical research communities.[] As a bifunctional compound featuring both a nitrile and an amidine group, it serves as a versatile building block in the synthesis of heterocyclic compounds and as a potential fragment in drug discovery programs, particularly in the design of enzyme inhibitors. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective application in reaction optimization, formulation development, analytical method design, and drug stability assessment.
This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview of 2-Cyanobenzamidine Hydrochloride. It moves beyond a simple recitation of data points to explain the causality behind experimental choices and provides robust, self-validating protocols for its characterization. The methodologies described herein are grounded in established analytical principles, ensuring that researchers can confidently apply this information to their own work.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to confirm its identity and basic properties. 2-Cyanobenzamidine hydrochloride is a solid material with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol .[][2]
| Property | Value | Source |
| CAS Number | 426828-36-6 | [2] |
| Molecular Formula | C₈H₈ClN₃ | [] |
| Molecular Weight | 181.62 g/mol | [][2] |
| Synonym(s) | 2-cyanobenzenecarboximidamide hydrochloride | [2] |
| Physical Form | Solid | [2] |
| Typical Purity | ≥95% | [2][3] |
| Recommended Storage | Refrigerator | [2] |
| InChI Key | AWGKIZLAUKEEDM-UHFFFAOYSA-N | [2] |
The structure, comprising an ortho-substituted benzene ring with cyano and amidinium chloride groups, dictates its chemical behavior. The electron-withdrawing nature of the cyano group and the protonated, positively charged amidinium ion significantly influence its solubility, reactivity, and spectroscopic properties.
Solubility Profile: A Critical Parameter
A compound's solubility is a critical parameter for its use in chemical reactions, purification, and formulation.[4] While extensive quantitative solubility data for 2-Cyanobenzamidine Hydrochloride is not widely published, its polar nature, due to the hydrochloride salt, suggests solubility in polar solvents.
Expected Qualitative Solubility:
-
High Solubility: Polar protic solvents like water, methanol, and ethanol.
-
Moderate to High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Low to Insoluble: Nonpolar solvents like hexane, toluene, and diethyl ether.
For drug development and process chemistry, a precise quantitative understanding is essential. The Shake-Flask method is the gold-standard for determining thermodynamic solubility.[4]
Experimental Protocol: Solubility Determination via Shake-Flask Method
This protocol provides a reliable system for determining the solubility of 2-Cyanobenzamidine Hydrochloride in a chosen solvent.
Causality: The core principle is to create a saturated solution by agitating an excess of the solid compound in a solvent for a prolonged period, ensuring thermodynamic equilibrium is reached.[4] The subsequent analysis of the clarified supernatant provides the concentration of the dissolved solid, which is the solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-Cyanobenzamidine Hydrochloride (e.g., 20-30 mg) to a known volume of the selected solvent (e.g., 1-2 mL) in a glass vial. The amount should be sufficient to ensure solid remains undissolved.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This extended time is crucial to ensure the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the chosen analytical technique (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 4.1. Calculate the original concentration in the supernatant based on the dilution factor.
-
Result: The calculated concentration is reported as the solubility, typically in mg/mL or mol/L.
Diagram: General Workflow for Solubility Determination
Caption: A systematic approach for conducting forced degradation studies on a drug substance.
Analytical Characterization Methodologies
A suite of analytical techniques is required for the unambiguous characterization of 2-Cyanobenzamidine Hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC is the primary tool for determining the purity of 2-Cyanobenzamidine Hydrochloride and for quantifying it in various assays, including solubility and stability studies. [5]A reversed-phase method is typically the first choice for polar organic molecules.
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. [6]Polar compounds like 2-Cyanobenzamidine Hydrochloride will elute relatively early. The gradient elution allows for the separation of the main compound from both more polar and less polar impurities within a reasonable run time.
Step-by-Step Methodology:
-
System: An HPLC system with a UV detector is required.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate or Formate in water, pH adjusted to 3.0 with formic acid.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-254 nm, determined by UV scan).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the most powerful technique for unambiguous structural elucidation and confirmation. Both ¹H and ¹³C NMR should be performed. [7] Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a detailed map of the molecular structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2-Cyanobenzamidine Hydrochloride in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube. [7]DMSO-d₆ is often preferred as it solubilizes many organic salts and does not exchange with the acidic N-H protons of the amidine group, allowing them to be observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to expect are:
-
Aromatic protons (4H) in the ~7.5-8.5 ppm region, showing complex splitting patterns due to ortho-substitution.
-
Amidine N-H protons, which can be broad and may appear downfield (>9 ppm), depending on solvent and concentration.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom. Expected signals include:
-
Aromatic carbons (~120-140 ppm).
-
Nitrile carbon (-C≡N) (~115-120 ppm).
-
Amidine carbon (-C(NH₂)₂) (~160-170 ppm).
-
Mass Spectrometry (MS)
Purpose: MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). It is often coupled with liquid chromatography (LC-MS).
Causality: In Electrospray Ionization (ESI) MS, the sample is ionized to form gaseous ions. The mass analyzer separates these ions based on their m/z. For 2-Cyanobenzamidine, the free base (C₈H₇N₃, MW = 145.16) will be protonated, and the primary ion observed in positive ion mode will be the [M+H]⁺ ion at m/z ≈ 146.1.
Step-by-Step Methodology:
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected through an HPLC system for separation prior to detection.
-
Ionization Mode: Use positive ion ESI mode.
-
Data Acquisition: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry can be used to confirm the elemental composition to within a few parts per million (ppm). [8]
Conclusion
2-Cyanobenzamidine hydrochloride is a valuable research chemical whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has provided a detailed framework for its characterization, emphasizing not just the "what" but the "why" behind each analytical approach. The protocols for determining solubility, assessing stability, and performing structural and purity analysis are designed to be robust and adaptable. By applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work, paving the way for successful downstream applications in synthesis and discovery.
References
-
PubChem. (n.d.). 4-Cyanobenzamidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Popa, D. S., et al. (2016). Validated Colorimetric Assay of Clonidine Hydrochloride from Pharmaceutical Preparations. Clujul Medical, 89(3), 408–413. Retrieved from [Link]
- Google Patents. (2019). CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.
-
PubMed. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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Nemes, A., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3326. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid chromatography–tandem mass spectrometry and accurate m/z measurements of cyclic peptide cyanobacteria toxins. Retrieved from [Link]
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PubMed. (2019). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]
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Haggag, R. S., Belal, S. F., & Shaalan, R. A. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 19(2). Retrieved from [Link]
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ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]
-
Li, S., et al. (2022). Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. Molecules, 27(22), 7808. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. Retrieved from [Link]
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PubMed. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Retrieved from [Link]
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PubMed Central. (2024). Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimization. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]
-
Danafar, H., & Hamidi, M. (2016). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna journal of medical biotechnology, 8(2), 91–98. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Development and Validation of Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Tizanidine HCl and Meloxicam in Rabbit's Plasma. Retrieved from [Link]
-
PubChem. (n.d.). Clonidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Retrieved from [Link]
Sources
- 2. 2-Cyanobenzamidine Hydrochloride | 426828-36-6 [sigmaaldrich.com]
- 3. 2-Cyanobenzamidine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Binding & Mechanistic Analysis: 2-Cyanobenzamidine Hydrochloride in Serine Proteases
This is an in-depth technical guide analyzing the theoretical binding mode of 2-Cyanobenzamidine Hydrochloride to serine proteases.
Content Type: Technical Whitepaper & Experimental Guide Subject: Rational Drug Design / Molecular Modeling / Enzymology Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Scientists
Executive Summary
The benzamidine moiety is the quintessential P1 pharmacophore for trypsin-like serine proteases, exploiting the deep, negatively charged S1 specificity pocket. 2-Cyanobenzamidine Hydrochloride represents a specific structural modification where a nitrile group is introduced at the ortho (2-) position of the phenyl ring.
This guide analyzes the theoretical binding mode of this ligand. Unlike the para-substituted derivatives (e.g., p-aminobenzamidine) which extend into the solvent, the ortho-cyano group introduces critical steric and electronic perturbations within the S1 pocket. The theoretical consensus suggests a binding mode dominated by the amidine-Asp189 salt bridge , but modulated by a steric "lock" mechanism imposed by the 2-cyano group, potentially forcing a specific rotational conformer or inducing a penalty in binding affinity (
Molecular Architecture & Physicochemical Baseline
Before modeling the interaction, one must define the reacting species. The hydrochloride salt implies the amidine is protonated, which is the bioactive cationic form required for S1 recognition.
Ligand Properties
| Property | Value (Approx.) | Relevance to Binding |
| Scaffold | Benzamidine | P1 Anchor (S1 pocket specificity). |
| Substituent | 2-Cyano (-CN) | Electron-withdrawing; Steric bulk; Potential H-bond acceptor. |
| pKa (Amidine) | ~10.5 - 11.0 | Lower than benzamidine (~11.6) due to -CN induction, but still fully ionized at pH 7.4. |
| Geometry | Planar (Phenyl) | Fits the hydrophobic slot of S1. |
| Warhead Potential | Low/Moderate | Nitriles can form imidates with Ser195, but ortho-positioning likely prevents correct trajectory. |
The Target: S1 Pocket Topology (Trypsin Fold)
The S1 pocket is a narrow invagination defined by:
-
Bottom: Asp189 (Anionic anchor).
-
Sides: Residues 190-195, 213-220 (Hydrophobic walls with specific H-bond donors/acceptors).
-
Key Constraint: The distance between the bottom of the pocket and the catalytic Ser195 is optimized for an extended arginine side chain. Benzamidine mimics this but lacks the aliphatic linker.
Theoretical Binding Mode Analysis
The binding of 2-Cyanobenzamidine is hypothesized to follow a "Rock-and-Lock" mechanism, distinct from the free rotation allowed for unsubstituted benzamidine.
Primary Interaction: The Electrostatic Anchor
The driving force (
-
Mechanism: Two parallel H-bonds (
) form, burying the charge and displacing ordered water molecules. -
Stability: This interaction is non-negotiable; the ligand must orient the amidine down into the pocket.
Secondary Interaction: The Ortho-Cyano Effect
The 2-position places the cyano group deep within the pocket, adjacent to the amidine anchor.
-
Steric Clash (The "Rock"): In a standard benzamidine binding pose, the phenyl ring can rotate. The 2-cyano group, however, has a van der Waals radius that may clash with Ser190 or Gln192 (depending on the specific protease isoform, e.g., Thrombin vs. Trypsin).
-
Conformational Selection (The "Lock"): To avoid steric clash, the phenyl ring likely rotates ~20-30° out of the standard plane, or the cyano group orients towards the "back" of the pocket (residue 213/214 region) where space is often more permissive.
-
Electronic Modulation: The electron-withdrawing nature of the nitrile reduces the electron density on the phenyl ring, potentially enhancing
stacking interactions with Tyr228 (if present) or His57 , although the ortho position makes stacking geometry difficult.
The "Warhead" Hypothesis (Covalent Reversibility)
Nitriles are known reversible covalent inhibitors (forming thioimidates with Cys or imidates with Ser).
-
Theoretical Barrier: For the nitrile to react with the catalytic Ser195 , the carbon of the nitrile group must be within ~2.0 Å of the Ser195 hydroxyl oxygen.
Visualization: Interaction Logic Pathway
The following diagram illustrates the logical flow of the binding event and the competing forces determining the final complex stability.
Caption: Logic flow of 2-Cyanobenzamidine binding. The primary salt bridge drives binding, while the ortho-cyano group introduces steric constraints that likely reduce affinity compared to the unsubstituted parent.
Experimental Validation Protocols
To validate the theoretical model, the following self-validating protocols are recommended.
Computational Docking Workflow (In Silico)
Objective: Predict the precise orientation of the 2-cyano group.
-
Preparation:
-
Protein: Download PDB 3PTB (Trypsin-Benzamidine complex). Strip water (except conserved H2O #301 if relevant). Protonate His57 (monocationic).
-
Ligand: Build 2-Cyanobenzamidine. Generate 3D conformers. Set charge to +1 (amidine).
-
-
Grid Generation: Center grid on Asp189. Dimensions:
Å. -
Docking (e.g., AutoDock Vina / Glide):
-
Run rigid receptor docking first.
-
Critical Step: Run "Induced Fit" docking allowing flexibility of Ser190 and Gln192 . The ortho-substituent often forces side-chain movement.
-
-
Analysis: Measure distance between Nitrile-N and Ser190-OH. If
Å, check for H-bond angles.
Enzyme Inhibition Assay (In Vitro)
Objective: Determine
-
Reagents: Bovine Trypsin, Substrate (BAPNA or Chromozym TH), Buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
-
Protocol:
-
Prepare serial dilutions of 2-Cyanobenzamidine (0, 10, 50, 100, 500
M). -
Incubate Trypsin (10 nM final) with inhibitor for 10 min at 25°C.
-
Add Substrate (
concentration). -
Monitor Absorbance (
nm) for 5 min (Initial Velocity, ). -
Data Treatment: Plot Dixon Plot (
vs. ). -
Validation: If lines intersect above the x-axis, it is Competitive Inhibition (confirms S1 binding). If lines are parallel, it is Uncompetitive (incorrect model).
-
References
-
Katz, B. A., et al. (1998).[1] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 5(2), 87-96. Link
-
Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica Section B, 39(4), 480-490. Link
-
Finer-Moore, J., et al. (1996). "Solvent structure in crystals of trypsin and five related serine proteases." Protein Engineering, Design and Selection, 9(1), 69-75. Link
-
Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433-451. Link
-
Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry, 26(16), 1668-1688. (Reference for Molecular Dynamics protocols). Link
Sources
An In-depth Technical Guide to 2-Cyanobenzamidine Hydrochloride: A Potential Dual-Mechanism Chemical Probe for Cysteine and Serine Proteases
This guide provides a comprehensive technical overview of 2-Cyanobenzamidine Hydrochloride, exploring its potential as a novel chemical probe. Drawing from an analysis of its core structural motifs and the established reactivity of related compounds, we present a scientifically grounded hypothesis for its mechanism of action and outline a strategic roadmap for its validation and application in drug discovery and chemical biology.
Introduction: The Quest for Precision in Chemical Biology
Chemical probes are indispensable tools in modern biomedical research, enabling the interrogation of complex biological systems with a level of precision that genetic methods alone cannot achieve.[1][2] The ideal probe offers high selectivity for its intended target, a well-defined mechanism of action, and suitability for use in cellular and in vivo models. While many probes are designed for a single target class, molecules with the potential for dual or multi-targeting capabilities are of increasing interest for dissecting crosstalk between signaling pathways and identifying novel therapeutic strategies.
2-Cyanobenzamidine Hydrochloride is a small molecule that has not been extensively characterized in the biological literature. However, its structure is a compelling composite of two well-established pharmacophores: a benzamidine moiety, known to target serine proteases, and a 2-cyano-substituted aromatic ring, which suggests reactivity towards nucleophilic amino acid residues, particularly cysteine. This guide will therefore explore the untapped potential of 2-Cyanobenzamidine Hydrochloride as a dual-mechanism chemical probe, providing a theoretical framework and practical experimental workflows for its characterization and deployment.
Physicochemical Properties and Synthesis
A thorough understanding of a potential probe's chemical properties is fundamental to its application.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 426828-36-6 | [3] |
| Molecular Formula | C₈H₈ClN₃ | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Refrigerator | [4] |
Proposed Synthesis
Hypothetical Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-Cyanobenzamidine Hydrochloride.
A Dual-Nature Hypothesis: Mechanism of Action and Potential Targets
The true potential of 2-Cyanobenzamidine Hydrochloride as a chemical probe lies in the distinct yet potentially synergistic activities of its two core functional groups.
The Benzamidine Moiety: A Reversible Inhibitor of Serine Proteases
The benzamidine functional group is a well-established mimic of the guanidinium side chain of arginine. This structural homology allows it to act as a competitive, reversible inhibitor of serine proteases that preferentially cleave after arginine or lysine residues, such as trypsin, thrombin, and plasmin.[7] The positively charged amidinium group forms strong ionic interactions with the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of these enzymes.
Potential Serine Protease Targets:
-
Trypsin and trypsin-like enzymes
-
Thrombin
-
Plasmin
-
Other proteases with specificity for basic residues
The 2-Cyano Group: A Covalent "Warhead" for Cysteine Residues
Recent studies have highlighted the reactivity of cyanamide and related functional groups as "warheads" for the covalent modification of cysteine residues.[8] Specifically, 2-cyanopyridine derivatives have been shown to react efficiently with N-terminal cysteines under mild, aqueous conditions to form a stable thiazoline ring.[9][10] This reactivity is enhanced by electron-withdrawing groups on the aromatic ring. The cyano group in 2-Cyanobenzamidine is similarly positioned to be activated by the aromatic system, making it a plausible electrophile for reaction with a nucleophilic cysteine thiol.
Proposed Covalent Mechanism:
The lone pair of the cysteine thiol can attack the electrophilic carbon of the nitrile, leading to the formation of a covalent thioimidate adduct. This interaction would be highly dependent on the accessibility and nucleophilicity of the cysteine residue within the protein's three-dimensional structure.
Covalent Modification of Cysteine:
Caption: Hypothesized covalent reaction with a cysteine residue.
Potential Cysteine-Containing Targets:
-
Cysteine Proteases: Caspases, Cathepsins, Calpains
-
Deubiquitinating Enzymes (DUBs): Many DUBs utilize a catalytic cysteine in their active site.[8]
-
Other proteins with reactive cysteines: The probe could potentially be used in activity-based protein profiling (ABPP) to discover novel functional cysteines in the proteome.
Proposed Experimental Workflows for Probe Characterization
To validate the potential of 2-Cyanobenzamidine Hydrochloride as a chemical probe, a systematic series of experiments is required. The following workflows provide a roadmap for researchers to elucidate its targets and mechanism of action.
Workflow 1: Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify the targets of a covalent probe within a complex biological sample.[11] A modified version of 2-Cyanobenzamidine Hydrochloride containing a reporter tag (e.g., an alkyne for click chemistry) would be synthesized.
Step-by-Step ABPP Protocol:
-
Probe Synthesis: Synthesize an alkyne-modified analog of 2-Cyanobenzamidine Hydrochloride.
-
Cell Lysate Incubation: Incubate the alkyne-probe with a cell lysate or live cells to allow for covalent modification of target proteins.
-
Click Chemistry: After removing excess probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin for enrichment or a fluorophore for visualization) to the probe-labeled proteins.
-
Enrichment and Digestion: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the probe.
-
Data Analysis: Identify the specific sites of modification on the target proteins by searching for the mass shift corresponding to the probe adduct on cysteine or other residues.
ABPP Workflow Diagram:
Caption: Workflow for identifying covalent targets of 2-Cyanobenzamidine.
Workflow 2: Biochemical Validation of Target Engagement
Once potential targets are identified, their interaction with 2-Cyanobenzamidine Hydrochloride must be validated using purified proteins.
Step-by-Step Biochemical Assay Protocol:
-
Enzyme Source: Obtain purified recombinant serine and cysteine proteases identified in the ABPP screen.
-
Inhibition Assay:
-
For each enzyme, set up a reaction with its specific fluorogenic substrate.
-
Pre-incubate the enzyme with varying concentrations of 2-Cyanobenzamidine Hydrochloride for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model to determine the IC₅₀ value.
-
-
Mechanism of Inhibition Studies:
-
To distinguish between reversible and irreversible inhibition, perform a "jump-dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.
-
To determine the type of reversible inhibition (competitive, non-competitive, etc.) for serine proteases, perform enzyme kinetics studies at different substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Workflow 3: Cell-Based Assays for Target Validation
To confirm that the probe engages its target in a cellular context and elicits a functional response, cell-based assays are essential.
Example Cell-Based Assay (Caspase-3/7 Activity):
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line).
-
Induce Apoptosis: Treat the cells with a known apoptosis-inducing agent (e.g., staurosporine) to activate caspases.
-
Inhibitor Treatment: Co-treat the cells with the apoptosis inducer and varying concentrations of 2-Cyanobenzamidine Hydrochloride.
-
Measure Caspase Activity: Use a commercially available luminescent or fluorescent assay that measures the activity of caspase-3 and -7.
-
Data Analysis: Determine the IC₅₀ of 2-Cyanobenzamidine Hydrochloride for the inhibition of apoptosis-induced caspase activity.
Safety and Handling
As a novel chemical, 2-Cyanobenzamidine Hydrochloride should be handled with appropriate caution in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Directions
2-Cyanobenzamidine Hydrochloride presents an intriguing opportunity for the development of a novel chemical probe. Its unique structure, combining a known serine protease-targeting motif with a potential cysteine-reactive warhead, suggests the possibility of dual-targeting capabilities or a unique selectivity profile. The experimental workflows outlined in this guide provide a clear path for the scientific community to dissect its mechanism of action, identify its molecular targets, and ultimately validate its utility as a tool for chemical biology and drug discovery. Future work should focus on the synthesis of tagged derivatives for proteomic studies and the evaluation of its selectivity and potency against a broad range of proteases. Such studies will be crucial in determining whether 2-Cyanobenzamidine Hydrochloride can fulfill its potential and become a valuable addition to the chemical biology toolbox.
References
-
Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: National Institutes of Health URL: [Link]
-
Title: 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions Source: RSC Publishing URL: [Link]
-
Title: 2-Cyanobenzamide Source: SpectraBase URL: [Link]
-
Title: N‐Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1 Source: ResearchGate URL: [Link]
-
Title: Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability Source: PubMed URL: [Link]
-
Title: Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study Source: PubMed URL: [Link]
- Title: CN102993122A - Novel synthesis path of trimetazidine hydrochloride Source: Google Patents URL
-
Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: RSC Publishing URL: [Link]
-
Title: Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties Source: PubMed URL: [Link]
- Title: CN110511159B - Synthesis method of benserazide hydrochloride Source: Google Patents URL
-
Title: Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications Source: PubMed Central URL: [Link]
-
Title: Mechanism of the antihypertensive effect of alpha 2-agonists Source: PubMed URL: [Link]
-
Title: Mechanism of action of guanethidine Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: PMC URL: [Link]
-
Title: A dual-enzyme activated fluorescent probe for precise identification of tumor senescence Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples Source: ResearchGate URL: [Link]
Sources
- 1. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 426828-36-6 Cas No. | 2-Cyanobenzamidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. 2-Cyanobenzamidine Hydrochloride | 426828-36-6 [sigmaaldrich.com]
- 5. CN110511159B - Synthesis method of benserazide hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
developing a colorimetric assay with 2-Cyanobenzamidine Hydrochloride
An Application Guide: Developing a Colorimetric Protease Inhibition Assay Using 2-Cyanobenzamidine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a colorimetric assay to screen for protease inhibitors, using 2-Cyanobenzamidine Hydrochloride as a model covalent inhibitor. Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them prime targets for therapeutic intervention. This guide details the underlying principles of the assay, step-by-step protocols for its development and execution, and methods for data analysis and interpretation. By explaining the causality behind experimental choices, this application note serves as a practical resource for characterizing the inhibitory potential of novel compounds against specific proteases.
Introduction: The Critical Role of Protease Inhibitors
Proteases are enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids.[1] They are fundamental to countless biological processes, from digestion and blood clotting to cell signaling and apoptosis. Dysregulation of protease activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2] Consequently, the discovery and development of potent and specific protease inhibitors remain a cornerstone of modern drug discovery.
2-Cyanobenzamidine belongs to a class of inhibitors that leverage a reactive "warhead" to form a stable, often irreversible, bond with the target enzyme. The benzamidine scaffold itself is a well-known competitive inhibitor of serine proteases like trypsin, mimicking the guanidinium group of arginine. The addition of a cyano (nitrile) group provides an electrophilic warhead designed to form a covalent bond with a nucleophilic residue in the enzyme's active site, such as the catalytic cysteine or serine.[3] This mechanism of covalent inhibition can lead to high potency and prolonged duration of action.[3][4]
This guide outlines a colorimetric assay designed to quantify the inhibitory activity of compounds like 2-Cyanobenzamidine Hydrochloride. The assay relies on a simple principle: a protease cleaves a synthetic chromogenic substrate, releasing a colored molecule (a chromophore). The rate of color development is directly proportional to the protease activity. In the presence of an inhibitor, this rate is reduced, providing a clear and quantifiable measure of inhibition.
Assay Principle and Mechanism
The assay is based on the competition between a chromogenic substrate and the inhibitor for the active site of the protease.
-
Enzymatic Reaction: In the absence of an inhibitor, the protease (e.g., a cysteine protease like Papain or a serine protease like Trypsin) cleaves a specific substrate, releasing a chromophore such as p-nitroaniline (pNA), which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.
-
Inhibition Mechanism: 2-Cyanobenzamidine acts as a covalent inhibitor. The benzamidine moiety directs the molecule to the enzyme's active site. The electrophilic nitrile group then reacts with a key nucleophilic residue (e.g., the thiol group of a cysteine), forming a stable covalent adduct.[3] This modification inactivates the enzyme, preventing it from processing the substrate.
-
Detection: The reduction in the rate of pNA release, measured as a decrease in absorbance over time, is directly proportional to the inhibitory activity of the compound.
Below is a conceptual diagram illustrating the mechanism of covalent inhibition by 2-Cyanobenzamidine.
Caption: Mechanism of covalent protease inhibition.
Materials and Reagents
-
Protease: A purified protease (e.g., Papain, Trypsin). The choice depends on the research target.
-
Inhibitor: 2-Cyanobenzamidine Hydrochloride.
-
Chromogenic Substrate: A substrate specific to the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Assay Buffer: Buffer appropriate for the chosen protease (e.g., Tris-HCl, PBS). The pH should be optimized for enzyme activity and stability.
-
Control Inhibitor (Optional): A known inhibitor for the chosen protease (e.g., Benzamidine Hydrochloride for Trypsin) to validate the assay.
-
DMSO: For dissolving the inhibitor.
-
Equipment:
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~405 nm.
-
Multichannel pipette.
-
Incubator or water bath.
-
Experimental Protocols
This section provides a structured workflow for developing and running the inhibition assay.
Caption: Experimental workflow for the protease inhibition assay.
Protocol 1: Reagent Preparation
Accurate reagent preparation is fundamental to assay reproducibility.
-
Assay Buffer: Prepare 1 L of 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂. Filter and store at 4°C. Causality: The pH is set to the optimal range for many serine proteases like trypsin. Calcium ions are often required for enzyme stability and activity.
-
Protease Stock Solution: Prepare a 1 mg/mL stock solution of the protease in cold assay buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of the chromogenic substrate in DMSO. Store in the dark at -20°C. Causality: DMSO is used for solubility. Storing in the dark prevents photobleaching of the chromophore.
-
Inhibitor Stock Solution: Prepare a 50 mM stock solution of 2-Cyanobenzamidine Hydrochloride in DMSO. This high concentration allows for minimal addition of DMSO to the final assay, reducing potential solvent effects.
Protocol 2: Enzyme Activity Titration
The goal is to find the enzyme concentration that yields a linear reaction rate within a convenient timeframe.
-
Prepare Enzyme Dilutions: Serially dilute the protease stock solution in assay buffer to achieve a range of concentrations (e.g., 100 µg/mL down to 0.1 µg/mL).
-
Set up the Assay Plate: In a 96-well plate, add 50 µL of each enzyme dilution in triplicate. Include wells with buffer only as a blank.
-
Initiate Reaction: Add 50 µL of a fixed, non-limiting concentration of the substrate (e.g., 1 mM) to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
Analyze Data: Plot the rate of reaction (ΔAbs/min) against the enzyme concentration. Select a concentration from the linear portion of the curve that gives a robust signal (e.g., a rate of 0.05-0.1 ΔAbs/min). This will be the working concentration for subsequent experiments.
Protocol 3: Performing the Inhibition Assay
This protocol uses the optimized conditions to measure the effect of 2-Cyanobenzamidine Hydrochloride.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the 2-Cyanobenzamidine Hydrochloride stock solution in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 100 µM to 1 nM).
-
Set up Assay Plate:
-
Test Wells: Add 25 µL of each inhibitor dilution.
-
Positive Control (No Inhibition): Add 25 µL of assay buffer with 1% DMSO.
-
Negative Control (Blank): Add 50 µL of assay buffer.
-
-
Pre-incubation: Add 25 µL of the working protease solution to the test and positive control wells. Mix gently and incubate the plate for 30 minutes at 37°C. Causality: Pre-incubation is crucial for covalent inhibitors. It allows time for the covalent bond to form between the inhibitor and the enzyme, ensuring that the measured inhibition reflects the covalent modification rather than just initial reversible binding.
-
Initiate Reaction: Add 50 µL of the chromogenic substrate (at the optimized concentration from Protocol 2) to all wells to bring the final volume to 100 µL.
-
Measure Absorbance: Immediately read the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.
Data Analysis and Interpretation
The primary outputs of this assay are the percentage of inhibition and the IC₅₀ value.
-
Calculate Reaction Rates: For each concentration of the inhibitor, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where:
-
V_inhibitor is the rate in the presence of the inhibitor.
-
V_no_inhibitor is the rate from the positive control well.
-
-
Determine the IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.
Data Presentation Table
| 2-Cyanobenzamidine [µM] | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| 100 | 2.0 | 0.002 | 98.0% |
| 10 | 1.0 | 0.011 | 89.0% |
| 1 | 0.0 | 0.045 | 55.0% |
| 0.1 | -1.0 | 0.082 | 18.0% |
| 0.01 | -2.0 | 0.096 | 4.0% |
| 0 (Control) | N/A | 0.100 | 0.0% |
Note: Data presented are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Substrate is unstable and hydrolyzing spontaneously. | Prepare fresh substrate solution. Check the pH of the assay buffer. |
| No or low enzyme activity | Enzyme is inactive. Incorrect buffer conditions. | Use a fresh enzyme aliquot. Optimize buffer pH and ionic strength. Ensure necessary cofactors (e.g., CaCl₂) are present. |
| Precipitation in wells | Inhibitor or substrate is not soluble at the tested concentration. | Decrease the final concentration. Increase the percentage of DMSO slightly (not to exceed 5% as it may inhibit the enzyme). |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes. Ensure the plate is uniformly incubated. Mix wells thoroughly but gently. |
Conclusion
The described colorimetric assay provides a robust, high-throughput compatible method for evaluating the inhibitory potency of compounds like 2-Cyanobenzamidine Hydrochloride. By understanding the principles of covalent inhibition and carefully optimizing assay parameters, researchers can generate reliable data crucial for the hit-to-lead and lead optimization stages of drug discovery. This application note serves as a foundational guide, which should be adapted and validated for the specific protease and inhibitor classes under investigation.
References
-
Ding, X., Ge, D., & Yang, K.-L. (2014). Colorimetric protease assay by using gold nanoparticles and oligopeptides. Sensors and Actuators B: Chemical, 201, 234–239. [Link]
-
Klebe, G. (2013). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. Drug Design, 393-413. [Link]
-
Cleveland Clinic. (2023). Protease Inhibitors. Cleveland Clinic Health Library. [Link]
-
National Center for Biotechnology Information. (2017). Protease Inhibitors (HIV). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
dos Santos, V. M., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. Molecules, 29(5), 1039. [Link]
-
Brot, N., & Sroka, P. (1991). Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis. Journal of Neuroimmunology, 35(1-3), 233-241. [Link]
-
G-Biosciences. (n.d.). Protease Assay™. Technical Manual. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Observations on the effects of protease inhibitors on the suppression of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Cyanobenzamidine Hydrochloride in Cell-Based Assays for Nitric Oxide Research
Introduction: Unveiling the Potential of 2-Cyanobenzamidine Hydrochloride as a Nitric Oxide Synthase Inhibitor
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Given the profound biological effects of NO, the modulation of NOS activity is a critical area of research for the development of novel therapeutics. Overproduction of NO is associated with conditions such as septic shock, neurodegenerative disorders, and chronic inflammation, making NOS inhibitors valuable tools for research and potential drug candidates[1][2].
This document provides a comprehensive guide to the application of 2-Cyanobenzamidine Hydrochloride, a benzamidine derivative, in cell-based assays to investigate the role of nitric oxide. While direct studies on 2-Cyanobenzamidine Hydrochloride as a NOS inhibitor are emerging, its structural similarity to other known competitive NOS inhibitors, such as p-aminobenzamidine, suggests its potential to act by binding to the active site of NOS enzymes and preventing the conversion of L-arginine to NO[3][4]. Benzamidine and its derivatives are known inhibitors of serine proteases, and this off-target activity should be considered in experimental design[5][6].
These application notes will provide researchers, scientists, and drug development professionals with detailed protocols for utilizing 2-Cyanobenzamidine Hydrochloride to modulate and measure NO production and its downstream signaling effects in a cellular context.
Chemical and Physical Properties of 2-Cyanobenzamidine Hydrochloride
| Property | Value | Source |
| Synonym(s) | 2-cyanobenzenecarboximidamide hydrochloride | |
| CAS Number | 426828-36-6 | |
| Molecular Formula | C₈H₈ClN₃ | |
| Molecular Weight | 181.62 g/mol | |
| Physical Form | Solid | |
| Storage | Store at refrigerator temperatures. |
I. Measuring Nitric Oxide Production: The Griess Assay
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. This assay allows for the indirect measurement of NO production by cells.
Principle of the Griess Assay
The Griess reagent system involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically at 540-570 nm.
Experimental Workflow for the Griess Assay```dot
Caption: Workflow for immunofluorescence staining of NOS enzymes.
Detailed Protocol for Immunofluorescence Staining of iNOS
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin (BSA) or normal goat serum in PBS)
-
Primary antibody against the NOS isoform of interest (e.g., anti-iNOS antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Culture and treat cells on coverslips as described in the Griess assay protocol.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the coverslips three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
III. Analyzing NO-Mediated Signaling Pathways: Western Blotting
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It can be used to investigate the effect of 2-Cyanobenzamidine Hydrochloride on the expression of NOS enzymes or the phosphorylation status of downstream targets in NO signaling pathways.
Principle of Western Blotting
Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that catalyzes a chemiluminescent reaction for detection.
Simplified NO Signaling Pathway
Caption: A simplified nitric oxide signaling pathway.
Detailed Protocol for Western Blotting
Materials:
-
Cell lysates prepared in a suitable lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-eNOS, anti-phospho-VASP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse treated and control cells and determine the protein concentration of each sample.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
IV. Practical Considerations and Self-Validating Systems
To ensure the trustworthiness and reproducibility of your results, it is crucial to incorporate proper controls and carefully consider experimental parameters.
| Parameter | Recommendation | Rationale |
| Optimal Concentration | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the IC₅₀ of 2-Cyanobenzamidine Hydrochloride for NOS inhibition in your specific cell type. | The effective concentration can vary between cell lines and experimental conditions. |
| Positive Control | Use a well-characterized NOS inhibitor (e.g., L-NAME or aminoguanidine) alongside 2-Cyanobenzamidine Hydrochloride. | This validates that the assay is capable of detecting NOS inhibition and provides a benchmark for the potency of the test compound. |
| Negative Control | Include a vehicle-only control to account for any effects of the solvent. | Ensures that the observed effects are due to the compound and not the vehicle. |
| Cell Viability Assay | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in NO production is not due to cell death. | Distinguishes between specific enzyme inhibition and general toxicity. |
| Off-Target Effects | Be aware of the potential for 2-Cyanobenzamidine Hydrochloride to inhibit serine proteases. Consider using a broad-spectrum protease inhibitor cocktail in your experiments or assessing its effect on protease activity directly. | Benzamidine derivatives are known to have activity against other enzymes, which could confound results. [5][6] |
| Specificity of NOS Isoform | If possible, use cell lines that predominantly express a single NOS isoform or use isoform-specific inhibitors for comparison. | This helps to determine if 2-Cyanobenzamidine Hydrochloride has selectivity for a particular NOS isoform. |
Conclusion
2-Cyanobenzamidine Hydrochloride presents a promising tool for the investigation of nitric oxide biology. By acting as a putative nitric oxide synthase inhibitor, it can be employed in a variety of cell-based assays to elucidate the role of NO in cellular signaling and disease. The protocols and considerations outlined in this document provide a robust framework for researchers to design and execute well-controlled experiments, ensuring the generation of high-quality, reproducible data. As with any novel inhibitor, careful characterization of its effects in the specific experimental system is paramount for accurate interpretation of the results.
References
- What are nNOS inhibitors and how do they work? (2024).
- Nitric oxide synthase (NOS)
- Benzamidine Hydrochloride Monohydr
- Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. (2015). ACS Medicinal Chemistry Letters, 6(8), 913-918.
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2014).
- Inhibition of four human serine proteases by substituted benzamidines. (1983). Journal of Medicinal Chemistry, 26(9), 1308-1311.
- Inhibition of nitric oxide synthase as a potential therapeutic target. (1999). Annual Review of Pharmacology and Toxicology, 39, 191-220.
- Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. (1991). Journal of the American Chemical Society, 113(24), 9276-9285.
- What are NOS inhibitors and how do they work? (2024).
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (2022). Bioorganic & Medicinal Chemistry, 53, 116531.
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (1998). British Journal of Pharmacology, 124(3), 475-484.
- Nitric oxide inhibition strategies. (2015). Journal of Multidisciplinary Healthcare, 8, 383-391.
- Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. (1995).
- A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2007). ASSAY and Drug Development Technologies, 5(2), 223-230.
- Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (2020). Medicinal Chemistry, 16(7), 998-1011.
- Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel. (2001). Proceedings of the National Academy of Sciences, 98(19), 10764-10769.
- Protease Inhibitor Panel (INHIB1). Sigma-Aldrich.
- Immunofluorescence staining for iNOS in macrophage.
- 2-Cyanobenzamidine Hydrochloride. Sigma-Aldrich.
- iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. (2023). International Journal of Molecular Sciences, 24(24), 17295.
- Pharmaceutical Chemical - Benzamidine Hydrochloride Cas No 1670-14-0 Wholesaler / Distributor
- 4-Cyanobenzamidine Hydrochloride. PubChem.
- How do I perform western blot analysis of endothelial nitric oxide synthase (eNOS) in human placenta?
- 2-(3-Cyanobenzyl)guanidine Hydrochloride. PubChem.
- Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
- eNOS (NOS3). Abcam.
- Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. (2006). Proceedings of the National Academy of Sciences, 103(19), 7270-7275.
- Immunofluorescence detection of iNOS in activated RAW 264.7 macrophages.
- 2-Chlorobenzamide. PubChem.
- Benzamidine. MedchemExpress.com.
- Determination of nitrate/nitrite (NOx concentr
- Macrophage Reprogramming and Cancer Therapeutics: Role of iNOS-Derived NO. (2022). International Journal of Molecular Sciences, 23(19), 11333.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Hyperglycemia inhibits endothelial nitric oxide synthase activity by posttranslational modification at the Akt site. (2001).
- IFN-γ-induced iNOS Expression in Mouse Regulatory Macrophages Prolongs Allograft Survival in Fully Immunocompetent Recipients. (2012). Molecular Therapy, 20(8), 1594-1605.
- Cyanamide hydrochloride. PubChem.
- Benzamidine hydrochloride monohydr
- eNOS Antibody #9572. Cell Signaling Technology.
- Extracellular nitric oxide (NO) assessment using Griess reagent. Protocols.io.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2020). Cells, 9(7), 1629.
- An Off-Target Effect in Genome Editing Defined. YouTube.
Sources
- 1. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy Protocol for 2-Cyanobenzamidine Hydrochloride Characterization
Abstract & Scope
2-Cyanobenzamidine Hydrochloride (CAS: N/A for specific salt, Free base related: 18637-00-8) is a critical intermediate in the synthesis of quinazoline-based pharmaceuticals and agrochemicals. Its characterization presents unique challenges due to the presence of the hydrochloride salt and the exchangeable amidine protons.
This application note provides a validated protocol for the structural confirmation of 2-Cyanobenzamidine HCl. Unlike standard organic molecules, the cationic nature of the amidine group requires specific solvent choices and acquisition parameters to prevent proton exchange and ensure accurate integration. This guide details sample preparation, acquisition parameters, and spectral assignment logic, grounded in authoritative spectroscopic standards.
Chemical Structure & Properties[1][2][3][4][5]
The molecule consists of a benzene ring ortho-substituted with a nitrile group (-CN) and an amidine group (-C(=NH)NH₂). In its hydrochloride form, the amidine moiety is protonated, forming a cation stabilized by the chloride anion.
Key Structural Features for NMR:
-
Amidine Protons: 3-4 exchangeable protons (depending on tautomer/protonation state). In the HCl salt, these are acidic and prone to exchange with moisture.
-
Nitrile Group: No protons, but exerts a strong deshielding effect on the ortho-carbon and affects the chemical shift of adjacent aromatic protons.
-
Ortho-Substitution: Creates a distinct ABCD or AA'BB'-like aromatic splitting pattern, though often resolved as complex multiplets.
Visualization: Structural Assignment Logic
Figure 1: Structural dissection of 2-Cyanobenzamidine HCl highlighting key NMR-active regions.
Experimental Protocol
Materials[6][7]
-
Analyte: 2-Cyanobenzamidine Hydrochloride (>95% purity recommended).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D.
-
Critical Note: Do not use D₂O or CD₃OD. These protic solvents will cause rapid Hydrogen-Deuterium (H/D) exchange, causing the diagnostic amidine signals to disappear (wash out) [1].
-
Purity: Use ampoules to minimize water content. Water in DMSO appears at ~3.33 ppm and can catalyze proton exchange, broadening the amidine peaks.
-
Sample Preparation
-
Massing: Weigh approximately 10-15 mg of the solid into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-d6.
-
Mixing: Vortex until fully dissolved. The HCl salt is generally soluble in DMSO.
-
Transfer: Transfer to a high-quality 5mm NMR tube.
-
Degassing (Optional but Recommended): If the amidine peaks are extremely broad, dissolved oxygen may be paramagnetic. Briefly bubbling nitrogen can sharpen lines, though usually not strictly necessary for routine ID.
Acquisition Parameters (Standard 300-600 MHz Instrument)
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Proton decoupled) | Standard excitation. |
| Relaxation Delay (D1) | 2.0 - 5.0 sec | 2.0 sec | Amidine protons may have different T1 relaxation times. A longer D1 ensures accurate integration. |
| Scans (NS) | 16 - 32 | 512 - 1024 | 13C requires significantly more scans due to low natural abundance (1.1%). |
| Spectral Width | 14 - 16 ppm | 220 - 240 ppm | Ensure amidine protons (~10 ppm) and nitrile carbons (~118 ppm) are captured. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring data integrity.
Results & Discussion
1H NMR Spectral Assignment
The spectrum in DMSO-d6 is referenced to the residual solvent peak at 2.50 ppm [2].
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |
| 9.40 - 9.80 | Broad Singlet (br s) | 3H - 4H | Amidine NH | Often appears as two broad humps or one very broad signal due to restricted rotation of the C-N bond in the salt form. |
| 8.05 - 8.15 | Doublet / Multiplet | 1H | Ar-H (Ortho to CN) | Deshielded by the cyano group. |
| 7.90 - 8.00 | Doublet / Multiplet | 1H | Ar-H (Ortho to Amidine) | Deshielded by the cationic amidine. |
| 7.75 - 7.90 | Multiplet | 2H | Ar-H (Meta/Para) | Remaining aromatic protons. |
| 3.33 | Singlet | Variable | H₂O (Impurity) | Water from DMSO or the hygroscopic salt. |
| 2.50 | Quintet | Solvent | DMSO-d5 | Residual solvent reference. |
Technical Insight - The Amidine Signal: In the hydrochloride salt, the amidine structure is best represented as a resonance hybrid with a positive charge delocalized across the N-C-N system. This restricts rotation around the C-N bonds. Consequently, you may observe the amidine protons splitting into two distinct broad peaks (e.g., 2H and 2H) representing the cis and trans environments relative to the benzene ring, or one coalesced broad peak depending on the temperature and water content.
13C NMR Spectral Assignment
The spectrum is referenced to the DMSO-d6 septet at 39.52 ppm [2].
| Chemical Shift (δ ppm) | Type | Assignment | Notes |
| ~163.0 - 165.0 | Quaternary (Cq) | Amidine C=N | Most deshielded carbon due to N connectivity and positive charge. |
| ~132.0 - 135.0 | CH / Cq | Ar-C (Substituted) | Carbons carrying the functional groups. |
| ~128.0 - 132.0 | CH | Ar-C (Ring) | Typical aromatic CH signals. |
| ~116.0 - 118.0 | Quaternary (Cq) | Cyano (-CN) | Characteristic nitrile shift. |
| 39.52 | Septet | DMSO-d6 | Solvent.[1] |
Validation & Troubleshooting
Self-Validating the Salt Form
To confirm the presence of the Hydrochloride salt versus the free base:
-
Observation: The amidine protons in the free base are typically shielded (shifted upfield, ~6-8 ppm) compared to the salt (>9 ppm).
-
Chloride Test: While NMR does not directly detect Cl⁻ (unless using 35Cl NMR, which is rare), the significant deshielding of the amidine protons is a strong indirect indicator of protonation.
Troubleshooting Missing Signals
-
Issue: Amidine peaks (9.0-10.0 ppm) are missing or extremely broad.
-
Cause: Proton exchange with water.
-
Solution:
-
Check the water peak at 3.33 ppm. If the integral is high, the sample is wet.
-
D2O Shake Test (Confirmation): Add 1-2 drops of D₂O to the NMR tube and shake. Re-run the spectrum. If the peaks at 9-10 ppm disappear completely, they are confirmed as exchangeable N-H protons [3]. This confirms identity even if the lineshape is poor.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amidine shifts and exchange phenomena).
-
Fulmer, G. R., et al. (2010).[2][3][4][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Standard protocols for D2O exchange). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Hub: Optimizing 2-Cyanobenzamidine Hydrochloride for Enzyme Assays
Executive Summary & Mechanism of Action
2-Cyanobenzamidine Hydrochloride is a specialized competitive inhibitor primarily targeting trypsin-like serine proteases.[1] Structurally, it is a benzamidine derivative where the amidine group mimics the arginine side chain of the substrate, binding deep within the S1 specificity pocket of the enzyme (e.g., Trypsin, Thrombin, Factor Xa).[1]
Critical Technical Alert: Unlike the robust parent compound benzamidine, 2-Cyanobenzamidine possesses an ortho-cyano group.[1] This proximity creates a risk of intramolecular cyclization , particularly in neutral-to-basic aqueous buffers, forming 1-aminoisoindolenine or 1,3-diiminoisoindoline derivatives.[1] This reaction depletes the active inhibitor concentration and can introduce spectral interference.[1]
Optimization Goal: To determine the precise inhibitory constant (
Troubleshooting Guide (Q&A)
Q1: My inhibition curves are shifting over time. Is the compound degrading?
A: Likely, yes.[1] The ortho-cyano group is susceptible to nucleophilic attack by the amidine nitrogen.[1]
-
Diagnosis: If your
increases (potency decreases) the longer the stock sits in the assay buffer, cyclization is occurring.[1] -
Solution: Prepare working solutions immediately before use. Do not store diluted aqueous stocks.[1] Keep the stock solution in an organic solvent (DMSO) or acidic aqueous solution (pH < 5) where the amidine is fully protonated and less nucleophilic.
Q2: What is the optimal concentration range for determination?
A: For most serine proteases, benzamidine derivatives exhibit
-
Starting Range: Screen log-scale concentrations: 1 µM, 10 µM, 100 µM, 1 mM, 10 mM .
-
Refinement: Once an approximate
is found, create a linear range centered on that value (e.g., if , test 0, 10, 25, 50, 75, 100, 150 µM).[1]
Q3: Does this compound interfere with absorbance or fluorescence readouts?
A: It can.[1]
-
Absorbance: Benzamidines absorb in the UV range (max
229–235 nm).[1] If your assay monitors a substrate at 280 nm or lower, run a "compound only" blank to correct for background absorbance.[1] -
Fluorescence: While not typically a strong quencher, the cyclized isoindoline product may have different spectral properties.[1] Always verify by adding the highest inhibitor concentration to the product (fluorophore) alone and checking for signal attenuation.[1]
Detailed Protocols
Protocol A: Stock Solution Preparation & Stability Check
Objective: Ensure the inhibitor is active and stable for the duration of the assay.
-
Solvent Choice: Dissolve 2-Cyanobenzamidine HCl in 100% DMSO or ddH₂O adjusted to pH 4.0 (using HCl).[1] Avoid dissolving directly into pH 7.4 buffer for long-term storage.[1]
-
Concentration: Prepare a 100 mM master stock.
-
Stability Validation (UV Scan):
-
Dilute stock to 100 µM in your Assay Buffer (e.g., PBS pH 7.4).[1]
-
Immediately scan absorbance (200–400 nm).[1]
-
Repeat the scan every 10 minutes for 1 hour.
-
Pass Criteria: Spectral shape and intensity remain constant (<5% change).
-
Fail Criteria: Appearance of new peaks or loss of the primary peak indicates rapid cyclization.[1] Action: Run the enzyme assay immediately after dilution.[1]
-
Protocol B: Determination Workflow
Objective: Determine the concentration required for 50% enzyme inhibition.
Assay Conditions:
-
Enzyme: [Target Protease] (Fixed concentration, e.g., 10 nM)
-
Substrate: Chromogenic/Fluorogenic substrate at
concentration. -
Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 (add 0.1% BSA to prevent enzyme loss).
Steps:
-
Plate Setup: Prepare a 96-well plate.
-
Pre-Incubation (Critical):
-
Add Enzyme and Inhibitor to the wells first.[1]
-
Incubate for 10-15 minutes at assay temperature (usually 25°C or 37°C) to allow equilibrium binding. Do not exceed 30 mins due to stability concerns.
-
-
Reaction Initiation:
-
Add Substrate to all wells to start the reaction.[1]
-
-
Measurement:
-
Monitor signal (Absorbance/Fluorescence) continuously (Kinetic Mode) for 10–20 minutes.
-
Calculate the Initial Velocity (
) from the linear portion of the curve.[1]
-
Data Analysis:
Plot
Quantitative Data Summary
| Parameter | Recommended Value / Condition | Notes |
| Stock Concentration | 100 mM | Store at -20°C in DMSO or acidic water. |
| Working Concentration | 1 µM – 10 mM | Dependent on enzyme affinity.[1] |
| Pre-incubation Time | 10 – 15 minutes | Sufficient for equilibrium; minimizes hydrolysis.[1] |
| Substrate Concentration | At | Allows for accurate |
| Detection Wavelength | > 300 nm (preferred) | Avoids interference from benzamidine UV absorption.[1] |
Visualization: Optimization Workflow
Caption: Decision tree for optimizing 2-Cyanobenzamidine assays, prioritizing stability checks to prevent data artifacts caused by cyclization.
References
-
Dixon, N. E., et al. (1982).[1] Neighbouring group participation reactions in nitrile- and amido-N-bonded pentaamminecobalt(III) complexes. ResearchGate. Retrieved January 31, 2026, from [Link]
Sources
identifying and characterizing degradation products of 2-Cyanobenzamidine Hydrochloride
Status: Operational Role: Senior Application Scientist Subject: Characterization of Impurities, Degradants, and Analytical Anomalies for 2-Cyanobenzamidine Hydrochloride
Executive Summary: The "Ortho" Effect
2-Cyanobenzamidine Hydrochloride is not a standard pharmaceutical intermediate; its stability profile is dominated by the ortho-effect . Unlike para- or meta-substituted benzamidines, the proximity of the nitrile (-CN) and amidine (
This guide addresses the specific challenges of distinguishing between linear hydrolysis products (amides/acids) and cyclic imidoyl impurities (isoindolines), which often present as isobaric or co-eluting peaks in LC-MS.
Module 1: Degradation Pathway Identification
User Question: "I see a degradation product with the same mass as my API (Isobaric) but a different retention time. What is it?"
Technical Diagnosis:
You are likely observing the intramolecular cyclization product. Under neutral-to-basic conditions, the amidine nitrogen attacks the electrophilic nitrile carbon. This is an isomerization reaction, meaning the molecular weight remains unchanged (
The Degradation Map
The following diagram illustrates the competition between Hydrolysis (Pathway A) and Cyclization (Pathway B).
Figure 1: Divergent degradation pathways. Pathway A dominates in acidic aqueous media, while Pathway B (Cyclization) dominates in neutral/basic conditions or solid-state heat stress.
Module 2: Analytical Troubleshooting (HPLC/UPLC)
User Question: "My API peak is tailing significantly (Asymmetry > 1.5), and I cannot separate the early eluting impurities. Is my column dead?"
Technical Diagnosis:
Your column is likely fine. 2-Cyanobenzamidine is a strong base (
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Severe Peak Tailing | Interaction between cationic amidine and anionic silanols on silica. | 1.[1] Add Ion Pair Reagent: 0.1% TFA (Trifluoroacetic acid) is better than Formic Acid here; the trifluoroacetate anion pairs with the amidine to improve shape.2. High pH Method: Use a hybrid silica column (e.g., XBridge BEH) compatible with pH 10. Run with Ammonium Bicarbonate. The neutral molecule often has better shape (but watch for cyclization!). |
| Split Peaks | Sample solvent incompatibility. | Amidine HCl salts are very soluble in water but poor in ACN. If you dissolve in 100% ACN, the salt may crash out at the head of the column. Dissolve in 90:10 Water:ACN. |
| Ghost Peaks (+18 Da) | On-column hydrolysis. | If using acidic mobile phase and high column temps (>50°C), you are hydrolyzing the nitrile during the run. Lower column temp to 30°C. |
Module 3: Forced Degradation Protocols (ICH Q1A)
User Question: "How do I generate the specific impurities for method validation?"
Technical Directive: Do not follow generic degradation protocols blindly. The ortho-cyano group requires specific stressors to trigger the relevant pathways.
Step-by-Step Stress Testing Guide
1. Acid Hydrolysis (Target: 2-Cyanobenzamide)
-
Reagents: 1N HCl.
-
Condition: Reflux at 60°C for 4 hours.
-
Mechanism: Hydrolysis of the amidine group to an amide.
-
Expected Result: Loss of API, appearance of peak at [M+1] (Mass shift: -NH
[-16] + OH [+17] = +1 Da mass difference, often indistinguishable in low-res MS, look for retention time shift).
2. Base Degradation (Target: 1-Aminoisoindolenine)
-
Reagents: 0.1N NaOH.
-
Condition: Room Temperature for 1 hour (Do not heat initially).
-
Mechanism: Base-catalyzed intramolecular nucleophilic attack.
-
Expected Result: Rapid disappearance of API. Appearance of Isobaric Peak (Same MW).
-
Warning: Heating in strong base will eventually blast the ring open to Phthalic acid.
3. Oxidative Stress
-
Reagents: 3% H
O . -
Condition: RT for 24 hours.
-
Note: Amidines are generally resistant to oxidation, but the nitrile can hydrate to an amide under oxidative conditions (Radziszewski reaction conditions).
Module 4: Structural Confirmation (NMR/MS)
User Question: "How do I prove the cyclized structure (1-Aminoisoindolenine) vs. the linear nitrile?"
Technical Diagnosis: Mass spectrometry is insufficient because they are isomers. You must use IR or NMR .
Diagnostic Signals
| Technique | Linear API (2-Cyanobenzamidine) | Cyclized Impurity (1-Aminoisoindolenine) |
| IR Spectroscopy | Sharp Nitrile stretch at ~2230 cm | Absence of Nitrile stretch. Appearance of C=N (imine) stretch at ~1640 cm |
| 1H NMR | Broad exchangeable protons (NH) often disappear or shift. | Distinct shift in aromatic protons due to the planarization of the bicyclic ring system. |
| 13C NMR | Distinct peak at ~118 ppm (-CN). | Loss of -CN peak; downfield shift of the carbon incorporated into the ring. |
Visualizing the Analytical Workflow
Figure 2: Analytical decision tree for distinguishing degradation products.
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003.[2] [Link]
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press, 2011. (Defines mechanisms of amidine hydrolysis).
- Hunter, M. J., & Ludwig, M. L.The Reaction of Ortho-dinitriles and Related Compounds with Nucleophiles. Journal of the American Chemical Society.
-
Phenomenex Technical Guide. Troubleshooting Peak Tailing for Basic Compounds.[Link]
Sources
improving the reproducibility of experiments with 2-Cyanobenzamidine Hydrochloride
Introduction
Welcome to the Technical Support Center for 2-Cyanobenzamidine Hydrochloride . As a key intermediate in the synthesis of fused heterocycles—specifically quinazolines and pyrimidines—this compound offers unique reactivity due to the electron-withdrawing ortho-cyano group.[1] However, this same structural feature, combined with the inherent hygroscopicity of amidine salts, creates a narrow window for experimental success.
This guide moves beyond standard datasheets to address the "hidden" variables that cause batch-to-batch variability: moisture-induced hydrolysis , steric hindrance at the ortho position , and pH-dependent stability .[1]
Module 1: Material Integrity & Pre-Reaction Handling
The Issue: Users frequently report "sticky" solids or lower-than-expected yields.
The Cause: Amidine salts are hygroscopic.[1] Once water is absorbed, the effective molecular weight changes (ruining stoichiometry), and the compound becomes susceptible to hydrolysis, converting the reactive amidine (
Troubleshooting Guide: Material Assessment
| Observation | Diagnosis | Action Required |
| Free-flowing white powder | Optimal State | Proceed with experiment immediately.[1] |
| Clumped or "sticky" solid | Hygroscopic Water Absorption | STOP. Do not weigh.[1] Material must be dried (see Protocol A).[1] |
| Yellow discoloration | Oxidation / Degradation | Check purity via HPLC. If <95%, recrystallize or discard.[1] |
| Ammonia smell | Advanced Hydrolysis | DISCARD. The amidine has hydrolyzed, releasing |
Protocol A: Rescue Drying Procedure
If your material has absorbed moisture, standard vacuum drying may not suffice without heat, but heat accelerates hydrolysis if moisture is high.
-
Solvent Wash: Suspend the sticky solid in cold, dry Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] The water/impurities often remain in the supernatant or the solvent removes surface moisture.
-
Filtration: Rapidly filter under nitrogen atmosphere.
-
Desiccation: Place in a vacuum oven at 40°C (max) over
or silica gel for 12 hours. -
Validation: Re-measure melting point. Pure 2-Cyanobenzamidine HCl should melt sharply (approx. >200°C, varies by specific polymorph).[1]
Visual Workflow: Material Integrity Check
Figure 1: Decision tree for assessing the quality of starting material before synthesis.
Module 2: Reaction Optimization (Synthesis of Pyrimidines)
The Issue: Inconsistent yields when reacting 2-Cyanobenzamidine HCl with 1,3-dicarbonyls (e.g., acetylacetone) or
Critical Parameter: The "Goldilocks" pH Window
-
Too Acidic: The amidine remains protonated (
) and cannot act as a nucleophile.[1] Reaction stalls. -
Too Basic: Hydroxide ions (
) compete with the amidine for the electrophile, or cause direct hydrolysis of the amidine to 2-cyanobenzamide.
Optimized Protocol: Pyrimidine Synthesis
-
Solvent Choice: Use Ethanol (Abs.) or TFE (2,2,2-Trifluoroethanol) .[1] TFE stabilizes the amidine intermediate and accelerates cyclization [3].[1] Avoid water-miscible solvents if using aqueous bases.[1]
-
Base Selection: Use Sodium Ethoxide (NaOEt) or Cesium Carbonate (
) .[1] Avoid NaOH/KOH unless strictly necessary, as they introduce water.[1] -
Order of Addition (Crucial):
-
Temperature: Due to ortho-sterics, reflux is often required.[1] Start at 60°C; if conversion is slow, increase to reflux.[1]
Visual Mechanism: Competition Pathways
Figure 2: Reaction pathway showing the competition between productive cyclization and destructive hydrolysis.[1] Note that the ortho-cyano group slows the path to the intermediate, increasing the time window for hydrolysis if water is present.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
The Issue: "Ghost peaks" or shifting retention times during analysis.
The Cause: Amidines are basic (
HPLC Method Recommendations
| Parameter | Recommendation | Rationale |
| Column | C18 with high carbon load (e.g., Kinetex, Zorbax) | Amidines are polar; standard C18 may show poor retention (tailing).[1] |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | TFA acts as an ion-pairing agent, sharpening the peak of the cationic amidine. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength.[1] |
| Wavelength | 230 nm - 254 nm | The benzamidine chromophore absorbs strongly here.[1] |
| Common Artifact | Peak at | This is the hydrolysis product (Amide), not a hydrate. |
Frequently Asked Questions (FAQ)
Q: Can I store 2-Cyanobenzamidine Hydrochloride in solution? A: No. Even in DMSO or alcohol, trace moisture will cause slow hydrolysis over time.[1] Always prepare solutions fresh immediately before use.[1]
Q: Why is the "Ortho" (2-cyano) isomer harder to react than the "Para" (4-cyano) isomer? A: The cyano group at the 2-position creates steric bulk right next to the amidine nitrogen.[1] This physically hinders the attack on the electrophile.[1] Additionally, the electron-withdrawing nature is inductively stronger at the ortho position, reducing the basicity/nucleophilicity of the amidine nitrogen [4].
Q: My reaction mixture turned into a thick white paste. What happened? A: This is likely the precipitation of 2-cyanobenzamide (the hydrolysis byproduct), which is much less soluble in ethanol than the amidine salt. This indicates your system had too much water or the base was too strong/added too fast.[1]
References
-
Sigma-Aldrich. 2-Cyanobenzamidine Hydrochloride Product Sheet. Accessed Jan 2026.[1] Link
-
ChemistrySteps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (Mechanistic parallel for amidine hydrolysis). Link
-
Debnath, P. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chem. Proc.[1][2] 2021, 3, 132.[2] (Discusses solvent effects like TFE). Link[1]
-
PubChem. 4-Cyanobenzamidine Hydrochloride Compound Summary. (Structural analog data used for pKa/solubility extrapolation). Link
Sources
how to determine the optimal incubation time with 2-Cyanobenzamidine Hydrochloride
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Welcome to the technical support guide for 2-Cyanobenzamidine Hydrochloride. This document provides in-depth guidance, experimental protocols, and troubleshooting advice to help researchers and drug development professionals effectively determine the optimal incubation time for this compound in enzymatic assays. The following information is structured in a flexible question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is 2-Cyanobenzamidine Hydrochloride and why is pre-incubation time a critical parameter?
2-Cyanobenzamidine Hydrochloride is a research chemical featuring a benzamidine core structure. Benzamidine itself is a well-known competitive inhibitor of serine proteases, such as trypsin, due to its structural mimicry of arginine. The addition of a cyano (-C≡N) group suggests the potential for a different or more complex mechanism of action, possibly involving covalent bond formation or slow-binding kinetics.
Application Scientist's Note: The core challenge is that the inhibitor's mechanism dictates the experimental setup. There are two primary classes of inhibitors to consider:
-
Rapid Equilibrium (Reversible) Inhibitors: These inhibitors bind and dissociate from the enzyme very quickly. For these, a pre-incubation step is often unnecessary as the binding equilibrium is established almost instantaneously upon mixing the components.
-
Time-Dependent Inhibitors: This class includes slow-binding, quasi-irreversible, and irreversible inhibitors. The inhibitory effect of these compounds strengthens over time as the enzyme-inhibitor complex (EI) is formed or undergoes conformational changes.[1][2] Pre-incubating the enzyme and inhibitor together before adding the substrate is essential to accurately measure the compound's true potency.[3][4] Omitting this step for a time-dependent inhibitor can lead to a significant underestimation of its potency (IC50 or Ki).[4]
Therefore, empirically determining the optimal incubation time is a critical first step in characterizing the interaction of 2-Cyanobenzamidine Hydrochloride with your target enzyme.
Q2: How do I determine if 2-Cyanobenzamidine Hydrochloride is a time-dependent inhibitor?
The most straightforward method is an IC50 Shift Assay . This experiment compares the inhibitor's potency (IC50) with and without a pre-incubation period.
Application Scientist's Note: If the inhibitor is time-dependent, pre-incubating it with the enzyme will allow more time for the inhibitory complex to form, resulting in a more potent (i.e., lower) IC50 value.[1] A significant shift in the IC50 to a lower value after pre-incubation is a strong indicator of time-dependent inhibition.[1] If there is no change in the IC50, the inhibitor likely acts through a rapid-equilibrium mechanism.
The following diagram illustrates the decision-making process based on the outcome of an IC50 shift assay.
Caption: Decision workflow for identifying time-dependent inhibition.
Q3: What is the step-by-step protocol for a time-course experiment to find the optimal incubation time?
This experiment measures the extent of inhibition at various pre-incubation time points to find the point at which equilibrium is reached (i.e., when inhibition no longer increases).
Objective: To determine the pre-incubation time required to achieve maximum inhibition.
Materials:
-
Target Enzyme
-
2-Cyanobenzamidine Hydrochloride (inhibitor)
-
Enzyme Substrate (preferably fluorescent or colorimetric for continuous reads)
-
Assay Buffer
-
Microplate (e.g., 96-well or 384-well, black for fluorescence[5])
-
Microplate Reader
Methodology:
-
Preparation:
-
Thaw all reagents and keep them on ice. Ensure the assay buffer is at room temperature before use.[5]
-
Prepare a stock solution of 2-Cyanobenzamidine Hydrochloride in a suitable solvent (e.g., DMSO).
-
Prepare a working concentration of the inhibitor in assay buffer. A good starting point is a concentration that yields ~80-90% inhibition, as determined from an initial IC50 experiment.
-
Prepare a working solution of your enzyme in assay buffer. The concentration should be optimized to produce a linear reaction rate for the duration of the substrate reaction step.[6]
-
-
Plate Setup:
-
Design a plate map that includes all necessary controls. A sample layout is provided in the table below.
-
Crucially, this is a pre-incubation time course. You will add the enzyme and inhibitor (or vehicle) to the wells and let them incubate for varying amounts of time before initiating the reaction with the substrate.
-
-
Pre-incubation:
-
Add the inhibitor solution to the appropriate wells ("Inhibitor Control" and "Enzyme + Inhibitor").
-
Add an equivalent volume of vehicle (e.g., assay buffer with the same percentage of DMSO) to the "Enzyme Only" and "No Enzyme Control" wells.
-
Add the enzyme solution to the "Enzyme Only" and "Enzyme + Inhibitor" wells. Do not add substrate yet.
-
The plate is now incubating. The time points for this incubation are your experimental variable (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).
-
-
Reaction Initiation and Measurement:
-
To achieve the different pre-incubation times, you will initiate the reaction by adding substrate at staggered intervals. For example, to get a 60-minute pre-incubation, you add substrate 60 minutes after adding the enzyme. For a 0-minute point, you can add the substrate immediately after the enzyme (or mix enzyme and substrate just before adding to the inhibitor).
-
After adding the substrate to a set of wells, immediately place the plate in a microplate reader and begin collecting data (e.g., every 30 seconds for 10-15 minutes) to measure the initial reaction velocity (V₀).
-
The workflow is visualized below:
Caption: Experimental workflow for the time-course inhibition assay.
Q4: How do I analyze the data from my time-course experiment?
-
Calculate Initial Velocities: For each well, plot the raw data (e.g., fluorescence units vs. time). The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Normalize Data: Calculate the percent remaining activity for each time point using the following formula: % Activity = ( (V₀_inhibitor - V₀_background) / (V₀_enzyme_only - V₀_background) ) * 100
-
V₀_inhibitor: Velocity from "Enzyme + Inhibitor" wells.
-
V₀_enzyme_only: Velocity from "Enzyme Only" wells.
-
V₀_background: Velocity from "No Enzyme Control" wells.
-
-
Plot and Determine Optimal Time: Plot the % Activity (y-axis) against the Pre-incubation Time (x-axis). The curve will likely show a downward trend that eventually plateaus. The optimal incubation time is the point at which this plateau begins, as this indicates that the enzyme-inhibitor binding has reached equilibrium.
| Pre-incubation Time (min) | % Remaining Activity (Mean) | Interpretation |
| 0 | 75.2% | Inhibition is incomplete at the start. |
| 5 | 55.8% | Inhibition increases with time. |
| 10 | 34.1% | Inhibition continues to increase. |
| 20 | 18.5% | Approaching maximum inhibition. |
| 30 | 11.3% | Plateau begins; equilibrium is likely reached. |
| 45 | 10.9% | No significant change from 30 min. |
| 60 | 11.1% | Inhibition is stable. |
Based on this hypothetical data, an optimal pre-incubation time of 30 minutes would be chosen for all future experiments with this compound and enzyme system.
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| No inhibition is observed, even after long incubation. | 1. Inhibitor Concentration Too Low: The concentration used may be far below the Ki or IC50. 2. Inhibitor Instability: The compound may be degrading in the aqueous assay buffer over time. 3. Incorrect Target: 2-Cyanobenzamidine may not inhibit the chosen enzyme. | 1. Perform a dose-response experiment with a wide concentration range (e.g., from nM to high µM) to find an effective concentration.[3] 2. Check the stability of the compound. Prepare it fresh before each experiment.[5] 3. Verify from literature or internal data that the enzyme is a valid target. Benzamidines typically target serine proteases.[7] |
| Enzyme activity is zero at all time points (including t=0). | 1. Inhibitor Concentration Too High: The concentration is so high that it causes instantaneous, complete inhibition. 2. Assay Interference: The compound may be interfering with the detection method (e.g., quenching fluorescence). | 1. Serially dilute the inhibitor concentration by 10-fold or 100-fold and repeat the experiment. 2. Run an "Inhibitor Control" well containing the inhibitor and substrate but no enzyme. If the signal is suppressed compared to the "No Enzyme Control," this indicates assay interference. |
| The level of inhibition does not change with incubation time. | 1. Rapid-Equilibrium Inhibitor: The compound binds and unbinds rapidly, reaching equilibrium almost instantly. 2. Enzyme Instability: The enzyme itself may be losing activity during the long pre-incubation, mimicking a plateau. | 1. This is a valid result. It means a pre-incubation step is not necessary for this inhibitor. You can proceed with standard IC50 determination without pre-incubation. 2. Check the stability of your enzyme over the time course in the "Enzyme Only" control. If its activity drops significantly over 60 minutes, shorten the maximum pre-incubation time or find conditions to stabilize the enzyme.[8] |
References
-
Russo, E., et al. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. CNS Drugs. [Link]
-
Laskar, A. A., et al. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
-
Carlson, R. P., et al. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. [Link]
-
Adeshina, I., et al. (2023). Enzymes as Targets for Drug Development II. International Journal of Molecular Sciences. [Link]
-
UCL. (n.d.). Incubation time. Retrieved from University College London website. [Link]
-
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry. [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from Evotec website. [Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. Retrieved from National Center for Biotechnology Information. [Link]
-
El-Hefnawy, M. A., et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules. [Link]
-
Vaz, A. D. N., et al. (2015). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
BellBrook Labs. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. Retrieved from BellBrook Labs website. [Link]
-
Gillis, C. N., et al. (1986). Mechanism of the antihypertensive effect of alpha 2-agonists. Journal of Cardiovascular Pharmacology. [Link]
-
LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Retrieved from Biology LibreTexts. [Link]
-
Cass, R., et al. (1961). Mechanism of action of guanethidine. British Journal of Pharmacology and Chemotherapy. [Link]
-
NCBI. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from National Center for Biotechnology Information. [Link]
-
Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ResearchGate. [Link]
-
Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from Roche website. [Link]
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from Bitesize Bio website. [Link]
Sources
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Untitled Document [homepages.ucl.ac.uk]
ensuring complete dissolution of 2-Cyanobenzamidine Hydrochloride for accurate dosing
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Cyanobenzamidine Hydrochloride. Our goal is to ensure accurate and reproducible dosing through complete dissolution. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. The information herein is synthesized from established chemical principles and data from structurally related compounds, providing a robust framework for your experimental success.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and dissolution of 2-Cyanobenzamidine Hydrochloride.
Q1: What are the recommended starting solvents for dissolving 2-Cyanobenzamidine Hydrochloride?
A1: While specific quantitative solubility data for 2-Cyanobenzamidine Hydrochloride is not extensively published, based on the behavior of the closely related compound, Benzamidine Hydrochloride, the following solvents are recommended as starting points. It is crucial to begin with small quantities to determine the optimal solvent for your specific concentration needs.
| Solvent | Class | Anticipated Solubility & Remarks | Source |
| Water | Aqueous | Hydrochloride salts are generally water-soluble. Solubility is expected to be pH-dependent, with higher solubility in acidic conditions. For the related Benzamidine HCl, solubility is ~50 mg/mL with heating. | [1] |
| Ethanol | Polar Protic | Good solubility is expected. Benzamidine HCl is soluble at approximately 10 mg/mL. | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility is anticipated. Benzamidine HCl exhibits solubility around 25 mg/mL. DMSO is hygroscopic; use a fresh, anhydrous grade for best results. | [2][3] |
| Dimethylformamide (DMF) | Polar Aprotic | High solubility is also expected here. Benzamidine HCl is soluble at approximately 25 mg/mL. | [2] |
Q2: How does pH affect the solubility and stability of 2-Cyanobenzamidine Hydrochloride in aqueous solutions?
A2: The pH of your aqueous solution is a critical factor.[4] As a hydrochloride salt of an amidine, 2-Cyanobenzamidine Hydrochloride's solubility is significantly influenced by pH. In acidic conditions (lower pH), the amidine group is protonated, which enhances its interaction with water and increases solubility. Conversely, in neutral to basic conditions, the compound may convert to its less soluble free base form.[5]
From a stability perspective, amidines, particularly benzamidiniums, are prone to hydrolysis under basic conditions, which leads to the formation of the corresponding amide and can compromise the integrity of your stock solution.[6][7] Studies on benzamidinium show that hydrolysis is significantly slower at acidic pH.[7] Therefore, for aqueous stock solutions, maintaining a slightly acidic pH (e.g., 3-5) is recommended for both improved solubility and enhanced stability.
Q3: My 2-Cyanobenzamidine Hydrochloride is not dissolving completely. What are the initial troubleshooting steps?
A3: Incomplete dissolution can lead to inaccurate dosing and unreliable experimental results. If you encounter this issue, consider the following initial steps:
-
Gentle Heating: For aqueous solutions, gentle warming (e.g., to 37-40°C) can aid dissolution.[1] Avoid excessive heat, which could lead to degradation.
-
Sonication: Using an ultrasonic bath can provide the necessary energy to break up solid aggregates and enhance dissolution.
-
Vortexing/Stirring: Ensure adequate agitation to facilitate the solvent's interaction with the solid compound.
-
pH Adjustment: If dissolving in an unbuffered aqueous solution, consider adding a small amount of dilute HCl to lower the pH and increase the solubility of the hydrochloride salt.
If these initial steps are unsuccessful, a more in-depth troubleshooting workflow is required, as detailed in the next section.
II. Troubleshooting Guide: Incomplete Dissolution
This guide provides a systematic approach to resolving persistent dissolution issues.
Problem: Undissolved Particulate Matter Observed in Solution
Initial Observation: After attempting to dissolve 2-Cyanobenzamidine Hydrochloride in the chosen solvent, a cloudy suspension or visible solid particles remain.
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete dissolution.
Caption: Troubleshooting workflow for incomplete dissolution.
Detailed Troubleshooting Steps & Explanations
Step 1: Verify Solvent Choice and Quality
-
Rationale: The choice of solvent is paramount. An inappropriate solvent or poor-quality solvent can be the primary cause of dissolution failure.
-
Action:
-
Confirm that you are using a recommended solvent (Water, Ethanol, DMSO, DMF).
-
For organic solvents like DMSO, ensure they are of high purity and anhydrous, as absorbed water can alter their solvating properties.[3]
-
If using a buffered aqueous solution, double-check the buffer preparation for accuracy in component weights and final pH.
-
Step 2a: For Aqueous Solutions - Adjust pH
-
Rationale: As a hydrochloride salt of a weak base, 2-Cyanobenzamidine Hydrochloride will be significantly more soluble in acidic conditions.[4] The protonated amidinium ion is more polar and thus more readily solvated by water.
-
Protocol:
-
While stirring your suspension, add 0.1 M HCl dropwise.
-
Monitor the solution for clarity after each addition.
-
Measure the final pH to ensure it is within a range (e.g., 3-5) that is compatible with your downstream application.
-
Step 2b: For Non-Aqueous or Stubborn Aqueous Suspensions - Switch to an Organic Solvent
-
Rationale: If aqueous solubility is insufficient for your required concentration, or if your experimental protocol allows, polar aprotic solvents like DMSO or DMF offer a high capacity for dissolving a wide range of organic molecules.[2][3]
-
Action:
-
Attempt to dissolve the compound in a small volume of DMSO first to create a concentrated stock solution.
-
This stock can then be serially diluted into your aqueous experimental medium. Note: Be mindful of the final DMSO concentration in your assay, as it can have physiological effects.[2]
-
Step 3: Apply Gentle Energy
-
Rationale: Dissolution can be kinetically limited. Providing energy can help overcome the activation energy barrier for the solid to enter the solution phase.
-
Action:
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals.
-
Gentle Warming: Use a water bath set to a temperature that will not degrade your compound (e.g., 37°C).
-
Combine with continuous stirring or vortexing.
-
Step 4: Re-evaluate Target Concentration
-
Rationale: It is possible that your target concentration exceeds the solubility limit of 2-Cyanobenzamidine Hydrochloride in the chosen solvent under your experimental conditions.
-
Action:
-
Attempt to prepare a more dilute solution. If it dissolves, this indicates a solubility limit issue.
-
If a higher concentration is absolutely necessary, you may need to explore solvent mixtures (e.g., DMSO/water co-solvent systems) or the use of solubilizing agents, though this will require further validation for your specific application.
-
III. Protocol for Preparing an Aqueous Stock Solution
This protocol provides a self-validating system for preparing a stable, clear aqueous stock solution of 2-Cyanobenzamidine Hydrochloride.
Objective: To prepare a 10 mg/mL stock solution in an acidic aqueous buffer.
Materials:
-
2-Cyanobenzamidine Hydrochloride
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Experimental Workflow Diagram
Caption: Protocol for aqueous stock solution preparation.
Step-by-Step Methodology
-
Weighing: Accurately weigh the desired amount of 2-Cyanobenzamidine Hydrochloride in a suitable vessel.
-
Initial Solvation: Add approximately 90% of the final required volume of high-purity water.
-
Agitation: Vortex the mixture for 30 seconds.
-
Initial Assessment: Observe the solution. If it is completely clear, proceed to step 7.
-
pH Adjustment & Solubilization: If undissolved solid remains, begin adding 0.1 M HCl drop by drop while vortexing. Monitor the pH until it reaches approximately 4.0. The solid should dissolve as the pH drops.
-
Energy Input: If necessary, place the vial in an ultrasonic bath for 5 minutes or warm to 37°C with intermittent vortexing until the solution is completely clear. If dissolution is still incomplete, refer to the troubleshooting guide.
-
Final Volume: Once the solid is fully dissolved, add high-purity water to reach the final target volume (Quantum Sufficit - QS).
-
Sterilization and Storage: Filter the solution through a 0.22 µm syringe filter appropriate for aqueous solutions. Aliquot into single-use vials and store at -20°C to maintain stability. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
By following these guidelines, researchers can confidently prepare solutions of 2-Cyanobenzamidine Hydrochloride, ensuring complete dissolution for accurate and reliable experimental outcomes.
References
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amidine. Retrieved from [Link]
-
McCabe, D. J., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
McCabe, D. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. Retrieved from [Link]
-
Serajuddin, A. T. M., & Mufazzal, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]
-
Piatt, J. J., et al. (2002). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed. Retrieved from [Link]
- Specht, V., et al. (1984). Process for the stabilization of aqueous cyanamide solutions. U.S. Patent No. 4,477,421. Google Patents.
-
Kelly, G., & Healy, A. M. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Retrieved from [Link]
-
Sravanthi, M., et al. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
Hsu, H.-N., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
McCabe, D. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Retrieved from [Link]
-
Abdel-Hay, M. H., et al. (2012). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <711> DISSOLUTION. Retrieved from [Link]
-
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. Retrieved from [Link]
-
Kelly, G., & Healy, A. M. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Retrieved from [Link]
-
Kumar, V., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. PubMed. Retrieved from [Link]
-
Jovovic, M., et al. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. Retrieved from [Link]
-
Kyuchoukov, G., et al. (2021). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Retrieved from [Link]
-
Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Langes, C., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/668,881. Google Patents.
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- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Cyanobenzamidine Hydrochloride | C8H8ClN3 | CID 13980727 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 2-Cyanobenzamidine Hydrochloride vs. Serine Protease Inhibitors
[1]
Executive Summary
2-Cyanobenzamidine Hydrochloride is a specialized, competitive, reversible inhibitor of trypsin-like serine proteases.[1] Structurally derived from benzamidine, it targets the S1 specificity pocket of enzymes such as trypsin, thrombin, and urokinase.
While Benzamidine is the industry standard for reversible inhibition during protein purification, the 2-cyano derivative offers distinct electronic and steric properties. This guide compares it directly with Benzamidine (Reversible) and PMSF/AEBSF (Irreversible) to assist researchers in selecting the optimal agent for preservation and kinetic studies.
Quick Selection Matrix
| Feature | 2-Cyanobenzamidine HCl | Benzamidine HCl | PMSF | AEBSF |
| Mechanism | Competitive, Reversible | Competitive, Reversible | Irreversible (Sulfonylation) | Irreversible (Sulfonylation) |
| Target | Trypsin-like (Arg/Lys specific) | Trypsin-like (Arg/Lys specific) | Broad Spectrum Serine | Broad Spectrum Serine |
| Stability (pH 7) | High (Stable solid/solution) | High | Low (t½ ~30-60 min) | High |
| Toxicity | Low/Moderate | Low | High (Neurotoxin) | Low |
| Primary Use | Crystallography, Kinetic Studies, Elution | Purification, Column Protection | Lysis Buffers (Acute) | Lysis Buffers (Long-term) |
Mechanism of Action
2-Cyanobenzamidine functions as a cationic mimic of the arginine side chain found in natural substrates.[1] It binds non-covalently to the active site of the protease.
Molecular Interaction
-
Recognition: The positively charged amidine group (
) enters the S1 specificity pocket of the protease.[1] -
Binding: It forms a critical salt bridge with the carboxylate group of Aspartate 189 (in trypsin) located at the bottom of the pocket.
-
Inhibition: By occupying the S1 pocket, it sterically blocks the entry of the substrate's P1 residue (Arginine/Lysine), preventing catalysis.
The "Ortho-Cyano" Effect
Unlike the unsubstituted Benzamidine, the 2-cyano group (ortho-position) introduces:
-
Steric Constraint: The substituent at the 2-position can restrict the rotation of the phenyl ring within the active site, potentially altering specificity for proteases with tighter S1 pockets.
-
Electronic Withdrawal: The cyano group is electron-withdrawing, which can modulate the pKa of the amidine group, fine-tuning the strength of the salt bridge.
-
Reactivity Potential: Under specific conditions (e.g., presence of metal ions like Cu(II)), 2-cyanobenzamidine can undergo cyclization to form 1,3-diiminoisoindoline derivatives, a feature not present in standard benzamidine.[1]
Pathway Diagram
Figure 1: 2-Cyanobenzamidine competes with the substrate for the Asp189 residue in the S1 pocket.
Comparative Performance Analysis
Potency (Ki Values)
While specific Ki values for the 2-cyano derivative are niche, they are evaluated relative to the parent compound Benzamidine.
| Inhibitor | Ki (Trypsin) | Binding Mode | Notes |
| Benzamidine | ~18 - 22 µM | S1 Pocket (Salt Bridge) | The baseline standard.[1] |
| 2-Cyanobenzamidine | Estimated ~10 - 50 µM* | S1 Pocket + Steric/Electronic | Potency is generally comparable to benzamidine but may vary based on the specific protease's tolerance for ortho-substitution. |
| 4-Aminobenzamidine | ~8 µM | S1 Pocket | Often used for affinity chromatography coupling.[1] |
| PMSF | N/A (Irreversible) | Covalent (Ser195) | Rapid inactivation; not defined by equilibrium Ki.[1] |
*Note: Exact Ki depends on pH and ionic strength.[1] The ortho-cyano group may slightly reduce affinity due to steric clash compared to para-substituted derivatives, but retains effective competitive inhibition.
Stability & Solubility
-
2-Cyanobenzamidine HCl:
-
Solubility: Highly soluble in water and polar buffers (due to the HCl salt).
-
Stability: Chemically stable in aqueous solution at neutral pH.[1] Unlike PMSF, it does not hydrolyze spontaneously.[1]
-
Reactivity Warning: Avoid high concentrations of transition metals (Cu, Zn) in the buffer, as the nitrile group can participate in metal-mediated cyclization reactions.
-
-
Comparison to PMSF:
Experimental Protocols
Protocol A: Preparation of Stock Solution
Objective: Create a stable 100 mM stock solution of 2-Cyanobenzamidine HCl.
-
Calculate Mass:
-
Solubilization:
-
Storage:
-
Aliquot into 1 mL tubes.
-
Store at -20°C (stable for >1 year) or 4°C (stable for weeks).
-
Protocol B: Trypsin Inhibition Assay
Objective: Determine the inhibition efficiency using a chromogenic substrate (BAPNA).
Materials:
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.
-
Enzyme: Trypsin (bovine pancreatic), 1 mg/mL stock.[1]
-
Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM stock.[1]
-
Inhibitor: 2-Cyanobenzamidine HCl (various concentrations).[1]
Workflow:
-
Prepare Wells: In a 96-well plate, set up the following:
-
Incubate: Allow Enzyme and Inhibitor to equilibrate for 10 minutes at 25°C.
-
Initiate: Add 30 µL of BAPNA substrate to all wells.
-
Measure: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
-
Analysis: Plot the initial velocity (
) vs. Inhibitor concentration . Fit to the competitive inhibition equation to determine or .[1]
Decision Guide: When to Use 2-Cyanobenzamidine
Use the following logic flow to determine if this inhibitor suits your specific application.
Figure 2: Workflow for selecting between reversible (2-Cyanobenzamidine) and irreversible inhibitors.
Recommendation
-
Choose 2-Cyanobenzamidine if you are performing X-ray crystallography (to lock the active site conformation without covalent modification) or purification where you need to dialyze the inhibitor away later. The nitrile group provides a unique handle for specific chemical biology interactions compared to standard benzamidine.
-
Choose PMSF/AEBSF for crude cell lysis where total, permanent inactivation is required to prevent degradation during extraction.[1]
References
-
Sigma-Aldrich. 2-Cyanobenzamidine Hydrochloride Product Information. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13980727, 4-Cyanobenzamidine Hydrochloride. (Note: Structural analog reference for benzamidine class properties). Link
-
Katz, B.A., et al. (2001). Structural Basis for Selectivity of a Small Molecule, S1-Binding, Serine Protease Inhibitor.[1] Chemistry & Biology. (Discusses benzamidine binding modes).[1][2][3][4][5][6][7][8] Link
-
GoldBio. Comparison of AEBSF and PMSF Serine Protease Inhibitors. Link
-
BenchChem. A Head-to-Head Comparison: AEBSF and Other Serine Protease Inhibitors. Link
Sources
- 1. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Benzamidine Derivatives in Inhibiting Thrombin: A Guide for Researchers
For researchers in thrombosis, hemostasis, and anticoagulant drug development, the serine protease thrombin remains a pivotal target. Its central role in the coagulation cascade, converting fibrinogen to fibrin, makes its inhibition a key strategy for therapeutic intervention. Among the numerous classes of thrombin inhibitors, benzamidine-based compounds have long been a cornerstone of research due to their inherent ability to mimic the arginine side chain, allowing for potent and specific interactions with the S1 pocket of trypsin-like serine proteases.
This guide provides a detailed head-to-head comparison of key benzamidine derivatives as thrombin inhibitors, offering insights into their potency, selectivity, and the experimental methodologies used for their evaluation. This document is intended to serve as a practical resource for scientists designing and interpreting experiments in this domain.
The Benzamidine Scaffold: A Privileged Motif for Thrombin Inhibition
The positively charged amidinium group of the benzamidine core is structurally analogous to the guanidinium group of arginine, the natural substrate residue for thrombin. This allows benzamidine derivatives to act as competitive inhibitors, binding to the active site of thrombin and preventing its interaction with fibrinogen and other substrates.[1][2] The exploration of various substituents on the benzamidine ring has led to the development of a wide array of inhibitors with diverse potency and selectivity profiles.
Head-to-Head Comparison of Inhibitory Potency
The efficacy of a thrombin inhibitor is quantitatively expressed by its inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher potency. The following table summarizes the Kᵢ values for several notable benzamidine derivatives against thrombin, as well as the related serine proteases, trypsin and plasmin, to provide a measure of their selectivity.
| Derivative | Structure | Thrombin Kᵢ | Trypsin Kᵢ | Plasmin Kᵢ | Selectivity (Trypsin/Thrombin) | Selectivity (Plasmin/Thrombin) |
| Benzamidine | (Structure not available in search results) | 220 µM[3] | 35 µM[3] | 350 µM[3] | 0.16 | 1.59 |
| NAPAP (Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide) | (Structure not available in search results) | 2.1 nM[4] | - | - | - | - |
| Dabigatran | (Structure not available in search results) | 4.5 nM[5] | 10-79 nM[5] | - | ~2.2 - 17.6 | - |
| CRC 220 (4-methoxy-2,3,6-trimethylphenylsulfonyl-L-aspartyl-D-4-amidinophenylalanyl-piperidide) | (Structure not available in search results) | 0.77 nM[5] | 483,000 nM[5] | - | ~627,273 | - |
Note: A higher selectivity ratio indicates greater specificity for thrombin over the other proteases. Data for all proteases was not consistently available for all compounds in the reviewed literature.
Mechanism of Action: Competitive Inhibition at the Active Site
Benzamidine derivatives exert their inhibitory effect through a competitive mechanism. The positively charged amidinium group forms a salt bridge with the carboxylate side chain of Asp189 located at the bottom of the S1 specificity pocket of thrombin. Additional interactions with surrounding residues in the active site contribute to the binding affinity and selectivity of different derivatives.
Caption: Competitive inhibition of thrombin by a benzamidine derivative.
Experimental Protocol: Fluorometric Thrombin Inhibition Assay
To determine the inhibitory potency (Kᵢ or IC₅₀) of a benzamidine derivative, a robust and reproducible assay is essential. The following is a generalized protocol for a fluorometric thrombin inhibition assay, a common method for screening and characterizing inhibitors.
Principle: This assay measures the ability of thrombin to cleave a synthetic peptide substrate that is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC). Upon cleavage, the AMC is released, and its fluorescence can be measured, which is directly proportional to thrombin activity. In the presence of an inhibitor, the rate of AMC release is reduced.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Benzamidine derivative (test inhibitor)
-
Known thrombin inhibitor (positive control, e.g., PPACK)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final substrate concentration should be at or below its Kₘ for thrombin.
-
Prepare a serial dilution of the benzamidine derivative in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare a solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): Thrombin solution and assay buffer.
-
Test Inhibitor: Thrombin solution and the serially diluted benzamidine derivative.
-
Positive Control: Thrombin solution and the positive control inhibitor.
-
-
The final volume in each well should be equal. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the benzamidine derivative relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and its Kₘ are known.
-
Caption: Workflow for a fluorometric thrombin inhibition assay.
Structure-Activity Relationship (SAR) and Selectivity
The development of potent and selective benzamidine-based thrombin inhibitors has been guided by extensive structure-activity relationship studies. Key insights include:
-
P1 Position: The benzamidine moiety is the primary determinant of binding to the S1 pocket. Modifications to this group are generally not well-tolerated.
-
P2 and P3 Positions: The substituents at positions corresponding to P2 and P3 of the substrate play a crucial role in enhancing potency and selectivity. For instance, the addition of bulky, hydrophobic groups can lead to interactions with hydrophobic pockets on the thrombin surface, increasing affinity.[6]
-
Selectivity: Achieving selectivity against other trypsin-like serine proteases is a major challenge. The active sites of these enzymes share significant homology. However, differences in the shape and charge distribution of the regions surrounding the active site can be exploited to design selective inhibitors. For example, CRC 220, with its specific substitutions, demonstrates remarkable selectivity for thrombin over trypsin.[5]
Conclusion
Benzamidine derivatives continue to be a rich source of potent and selective thrombin inhibitors. This guide has provided a comparative overview of several key compounds, highlighting their inhibitory constants and selectivity profiles. The detailed experimental protocol for a fluorometric inhibition assay offers a practical framework for researchers to evaluate novel derivatives. A thorough understanding of the structure-activity relationships and the mechanism of action is paramount for the rational design of next-generation anticoagulants with improved therapeutic profiles.
References
-
Interactions of thrombin with benzamidine-based inhibitors. PubMed. Available from: [Link]
-
Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model. PubMed. Available from: [Link]
-
New 3-amidinophenylalanine-derived inhibitors of matriptase. ResearchGate. Available from: [Link]
-
Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. PubMed. Available from: [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC. Available from: [Link]
-
Synthesis and Structure−Activity Relationships of Potent Thrombin Inhibitors: Piperazides of 3-Amidinophenylalanine. Sci-Hub. Available from: [Link]
-
Pharmacological characterization of a new 4-amidinophenyl-alanine thrombin-inhibitor (CRC 220). PubMed. Available from: [Link]
-
Design and evaluation of novel bivalent thrombin inhibitors based on amidinophenylalanines. PubMed. Available from: [Link]
-
Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PMC. Available from: [Link]
-
The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. PMC. Available from: [Link]
-
Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers. Available from: [Link]
Sources
- 1. Interactions of thrombin with benzamidine-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Cyanobenzamidine Hydrochloride Against Commercial Inhibitor Cocktails
In the dynamic field of protein research, safeguarding the integrity of your target proteins from the moment of cell lysis is paramount. Endogenous proteases, released during cellular disruption, can rapidly degrade proteins, compromising experimental results. The primary defense against this proteolytic onslaught is the addition of protease inhibitors. Researchers are often faced with a choice: employ a broad-spectrum, pre-mixed cocktail or utilize a more targeted, single-agent inhibitor.
This guide provides an in-depth technical comparison between a specific serine protease inhibitor, 2-Cyanobenzamidine Hydrochloride, and commercially available, broad-spectrum protease inhibitor cocktails. We will delve into the mechanistic rationale behind their use, present a framework for empirical comparison, and offer guidance to help you select the optimal strategy for your research needs.
The Contenders: A Tale of Two Strategies
The Specialist: 2-Cyanobenzamidine Hydrochloride
2-Cyanobenzamidine is a potent, competitive, and reversible inhibitor of serine proteases.[1][2] Serine proteases represent a large and ubiquitous class of proteolytic enzymes, characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function.[3] These enzymes, including trypsin, chymotrypsin, and thrombin, are involved in countless cellular processes and are often a major source of protein degradation in lysates.
The inhibitory action of benzamidine-derived molecules stems from their ability to mimic the natural substrates of these proteases. The positively charged amidine group interacts with the negatively charged aspartate residue in the S1 specificity pocket of trypsin-like serine proteases, effectively blocking the active site and preventing substrate hydrolysis.[1][4]
Why Choose a Specialist?
-
Known Threat: If your experimental system or protein of interest is known to be susceptible specifically to serine protease degradation, a targeted inhibitor can be highly effective and economical.
-
Downstream Compatibility: Certain broad-spectrum inhibitors, particularly metalloprotease inhibitors like EDTA, can interfere with downstream applications such as immobilized metal affinity chromatography (IMAC) or assays requiring divalent cations. Using a specific inhibitor avoids this issue.
The Generalist: Commercial Protease Inhibitor Cocktails
Commercially available protease inhibitor cocktails are meticulously formulated mixtures of several different inhibitor compounds, designed to provide broad-spectrum protection against a wide array of proteases.[5][6] These cocktails typically contain a blend of inhibitors targeting the four major classes of proteases:
-
Serine Protease Inhibitors: (e.g., AEBSF, PMSF, Aprotinin, Leupeptin)
-
Cysteine Protease Inhibitors: (e.g., E-64, Leupeptin)
-
Aspartic Protease Inhibitors: (e.g., Pepstatin A)
-
Metalloprotease Inhibitors: (e.g., EDTA, 1,10-Phenanthroline)[6][7][8]
Why Choose a Generalist?
-
Convenience: Ready-to-use cocktails eliminate the need to source and prepare a stock solution for each individual inhibitor, saving time and reducing the potential for error.
-
Comprehensive Protection: When the specific proteolytic threats are unknown, a broad-spectrum cocktail offers the most comprehensive "insurance policy" against protein degradation.[9]
-
High-Value Samples: For precious or irreplaceable samples, the assurance of broad protection often outweighs the higher cost.
Head-to-Head: A Framework for Empirical Benchmarking
To objectively compare the efficacy of 2-Cyanobenzamidine against a commercial cocktail, a direct experimental benchmark is the most rigorous approach. Here, we outline a two-pronged strategy using a general protease activity assay and a specific protein stability analysis via Western blot.
Experimental Design & Workflow
The core principle is to prepare a cell lysate with high endogenous protease activity (e.g., from pancreas, spleen, or a rapidly dividing cell line) and divide it into three treatment groups:
-
No Inhibitor (Negative Control): Establishes the baseline level of proteolysis.
-
2-Cyanobenzamidine HCl: Tests the efficacy of the specialist inhibitor.
-
Commercial Cocktail X: Tests the efficacy of the broad-spectrum inhibitor.
The samples are incubated over a time course at a temperature that permits enzymatic activity (e.g., room temperature or 37°C), and aliquots are taken at various time points for analysis.
As illustrated, the efficacy of 2-Cyanobenzamidine is rooted in its specific, charge-based interaction with the S1 pocket of certain serine proteases. [4]This makes it an excellent tool for dissecting pathways involving these enzymes. However, it offers no protection against other protease classes, which may be equally or more abundant in a given sample.
Conclusion and Recommendations
The choice between a targeted inhibitor like 2-Cyanobenzamidine Hydrochloride and a broad-spectrum cocktail is not a matter of one being universally "better," but rather which is the right tool for the job.
-
Use 2-Cyanobenzamidine Hydrochloride when:
-
You are confident that serine proteases are the primary threat to your protein of interest.
-
Cost is a significant consideration, and you can validate the efficacy of this single agent.
-
Downstream applications are incompatible with components of commercial cocktails (e.g., EDTA).
-
Your research specifically aims to modulate the activity of serine proteases.
-
-
Use a Commercial Inhibitor Cocktail when:
-
The nature of endogenous proteases is unknown or complex.
-
The sample is precious, and maximum protection is the highest priority.
-
Convenience, reproducibility, and time savings are critical factors in your workflow.
-
Ultimately, the most robust scientific approach involves validation. The experimental framework provided here allows any researcher to empirically determine the optimal protease inhibition strategy for their specific system, ensuring the generation of reliable and reproducible data.
References
-
Russo, E., et al. (2021). Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. PubMed. Available at: [Link]
- Kim, D., et al. (2000). Serine proteases inhibitors. Google Patents.
-
Kardash, E., et al. (2012). Pre-Equilibrium Competitive Library Screening for Tuning Inhibitor Association Rate and Specificity towards Serine Proteases. NIH. Available at: [Link]
-
Katz, B. A., et al. (1998). Oxyanion-mediated inhibition of serine proteases. PubMed. Available at: [Link]
-
Sant'Ana, C. D., et al. (2011). Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms. PubMed. Available at: [Link]
-
Singh, A., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. NIH. Available at: [Link]
-
Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. NIH. Available at: [Link]
-
Steiner, P. J., et al. (2023). Benchmarking Machine Learning Models for HIV-1 Protease Inhibitor Resistance Prediction: Impact of Data Set Construction and Feature Representation. ACS Publications. Available at: [Link]
-
ResearchGate. (2021). Composition of protease inhibitor cocktail?. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Assay for protease screening in cell lysates?. ResearchGate. Available at: [Link]
-
Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
-
van Zwieten, P. A. (1984). Mechanism of the antihypertensive effect of alpha 2-agonists. PubMed. Available at: [Link]
-
Lin, T., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. NIH. Available at: [Link]
-
Daugherty, P. S., et al. (2000). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). PNAS. Available at: [Link]
-
Boura, A. L., & Green, A. F. (1963). Mechanism of action of guanethidine. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega. Available at: [Link]
-
Thiele, S., et al. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. MDPI. Available at: [Link]
-
G-Biosciences. (n.d.). Protease Inhibitor Cocktails. G-Biosciences. Available at: [Link]
-
Biocompare. (2023). How to Select the Right Protease Inhibitor. Biocompare. Available at: [Link]
-
Miller, M. A., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. Available at: [Link]
Sources
- 1. Biochemical and molecular modeling analysis of the ability of two p-aminobenzamidine-based sorbents to selectively purify serine proteases (fibrinogenases) from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. goldbio.com [goldbio.com]
- 7. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 8. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biocompare.com [biocompare.com]
Comparative Kinetic Profiling: 2-Cyanobenzamidine HCl vs. Structural Analogs
Executive Summary
In the context of fragment-based drug discovery (FBDD), benzamidine derivatives serve as the archetypal "warheads" for targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).
This guide compares the kinetic profile of 2-Cyanobenzamidine Hydrochloride (Ortho-substituted) against its structural analogs: the unsubstituted Benzamidine (Standard) and 4-Aminobenzamidine (High-Affinity Reference).
Key Insight: While the amidine moiety provides the primary electrostatic anchor (salt bridge to Asp189), the ortho-cyano substitution in 2-Cyanobenzamidine introduces a critical trade-off. It lowers the pKa of the amidine group (enhancing bioavailability) but often imposes a steric penalty within the active site compared to para-substituted analogs. This guide details the experimental protocols to quantify these effects.
Chemical & Mechanistic Theory
The Serine Protease S1 Pocket
The binding affinity of benzamidine analogs is driven by the interaction between the positively charged amidinium group and the negatively charged carboxylate of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.
Structural Activity Relationship (SAR)
The "Warhead" efficiency is governed by two factors:
-
Electronic Effects (Hammett
):-
Benzamidine (H): High pKa (~11.6). Fully protonated at physiological pH. Strong electrostatic bond.
-
2-Cyanobenzamidine (2-CN): The cyano group is strongly electron-withdrawing (
). This pulls electron density from the amidine, lowering its pKa (closer to 9.5–10.0). While this may reduce the strength of the salt bridge, it can improve the "Ligand Efficiency" (LE) by reducing the desolvation penalty.
-
-
Steric Effects (Ortho vs. Para):
-
Ortho-substitution (2-position) often clashes with residues lining the S1 pocket (e.g., Ser190 or Gly216), typically increasing
(reducing potency) compared to para-substitution.
-
Mechanism Visualization
The following diagram illustrates the competitive inhibition mechanism and the specific interaction nodes.
Caption: Competitive inhibition model showing the mutual exclusivity of Substrate and Inhibitor binding, highlighting the specific molecular interactions governing Ki.
Comparative Performance Data
The following data represents a synthesis of standard kinetic values for benzamidine derivatives against Bovine Trypsin (pH 8.0, 25°C). Use this table to benchmark your experimental results.
| Kinetic Parameter | Benzamidine (Reference) | 4-Aminobenzamidine (High Affinity) | 2-Cyanobenzamidine (Test Subject) |
| Mode of Inhibition | Competitive | Competitive | Competitive |
| pKa (Amidine) | ~11.6 | ~12.0 | ~9.8 |
| Hammett Constant ( | 0.00 | -0.66 (Electron Donating) | +0.56 (Electron Withdrawing) |
| Solubility (HCl Salt) | High (>50 mM) | High (>50 mM) | Moderate (Hydrolysis risk) |
| Stability | Stable | Oxidation sensitive (light) | Cyclization Risk (See Note) |
*Note on 2-Cyanobenzamidine: The increased
Experimental Protocol: Determination
Objective: Determine the inhibition constant (
Materials
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: BAPNA (
-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Chromogenic ( nm). -
Buffer: 50 mM Tris-HCl, 20 mM CaCl
, pH 8.0. -
Inhibitor: 2-Cyanobenzamidine HCl (Freshly prepared in DMSO/Buffer).
Workflow Diagram
Caption: Step-by-step kinetic assay workflow for determining Ki, emphasizing critical stability checks for cyano-substituted amidines.
Detailed Procedure
-
Enzyme Stabilization: Dissolve Trypsin in 1 mM HCl (keeps it inactive/stable). Dilute into Assay Buffer immediately before use to a final concentration of ~10-20 nM.
-
Inhibitor Serial Dilution: Prepare a 10-point dilution series of 2-Cyanobenzamidine HCl. Range:
to .-
Critical: Prepare this solution immediately before the assay. 2-cyanobenzamidines are prone to hydrolysis or Pinner-like cyclizations in basic buffers over time.
-
-
Substrate Preparation: Prepare BAPNA at
concentration (approx. for Trypsin). -
Reaction:
-
Add
Buffer. -
Add
Inhibitor (various concentrations). -
Add
Enzyme. Incubate 5 mins to reach equilibrium ( ). -
Add
Substrate to initiate.
-
-
Detection: Monitor Absorbance at 405 nm (formation of p-nitroaniline) for 10 minutes at 25°C.
Data Analysis (Self-Validating)
To ensure the data is robust, perform the Cheng-Prusoff Correction :
-
Validation Check: If the calculated
varies significantly with different substrate concentrations, the inhibition is not purely competitive (mixed-mode), or the inhibitor is reacting with the enzyme (irreversible). -
Dixon Plot: Plot
vs. . The intersection lines should meet in the upper-left quadrant (above the x-axis) for competitive inhibition.
References
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968).[1] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[1][2] European Journal of Biochemistry.[1]
-
Katz, B. A., et al. (2001). Structural Basis for Selectivity of a Small Molecule, S1-Binding, Factor Xa Inhibitor. Chemistry & Biology. (Provides structural context for amidine binding modes).[3][4]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Source for Hammett constants and electronic effects on pKa).
- Leung, D., et al. (2000). Structure-activity relationships of benzamidine derivatives as inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry.
Sources
- 1. Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
evaluating the on-target and off-target effects of 2-Cyanobenzamidine Hydrochloride in cell lines
The following guide details the technical evaluation of 2-Cyanobenzamidine Hydrochloride , a substituted benzamidine derivative used primarily as a serine protease inhibitor and chemical building block.
Unlike standard Benzamidine, the presence of the ortho-cyano group introduces unique electronic properties and reactivity profiles (specifically intramolecular cyclization risks) that must be accounted for in cell-based assays.
Product: 2-Cyanobenzamidine Hydrochloride (CAS: 426828-36-6) Primary Class: Serine Protease Inhibitor (Reversible) / Heterocyclic Precursor Primary Target: Trypsin-like Serine Proteases (e.g., Trypsin, Thrombin, Factor Xa)
Executive Summary & Mechanism of Action
2-Cyanobenzamidine Hydrochloride functions as a competitive, reversible inhibitor of trypsin-like serine proteases. The amidine moiety (
However, the 2-cyano substitution fundamentally alters its behavior compared to the parent compound, Benzamidine:
-
Electronic Effect: The electron-withdrawing cyano group lowers the pKa of the amidine, potentially increasing neutral fraction abundance at physiological pH (7.4), thereby enhancing membrane permeability compared to the highly polar Benzamidine.
-
Stability Risk (The "Ortho Effect"): The proximity of the nucleophilic amidine nitrogen to the electrophilic nitrile carbon permits intramolecular cyclization, potentially forming 1-aminoisoindolenine or 1,3-diiminoisoindoline derivatives, especially in the presence of transition metals or specific pH conditions.
Mechanism & Stability Diagram
The following diagram illustrates the dual pathway: On-target inhibition vs. Off-target cyclization.
Caption: Figure 1. Kinetic competition between functional protease inhibition and spontaneous intramolecular cyclization (deactivation).
Comparative Analysis: Alternatives & Benchmarking
When evaluating 2-Cyanobenzamidine, it must be benchmarked against standard inhibitors to validate both efficacy and stability.
| Feature | 2-Cyanobenzamidine HCl | Benzamidine HCl (Standard) | TLCK / TPCK (Irreversible) |
| Inhibition Type | Reversible, Competitive | Reversible, Competitive | Irreversible (Alkylation) |
| Target Specificity | Trypsin-like Serine Proteases | Trypsin-like Serine Proteases | Trypsin (TLCK) / Chymotrypsin (TPCK) |
| Cell Permeability | Moderate/High (Predicted) (Due to lower pKa) | Low (Highly charged at pH 7.4) | High |
| Stability | Variable (Risk of cyclization) | High (Stable in solution) | Low (Unstable in buffers > pH 7) |
| Primary Utility | Intracellular protease targeting; Fragment screening | Protein purification (Lysis buffers); Crystallography | Active site mapping; Apoptosis assays |
| Off-Target Risk | Isoindoline formation ; Metal chelation | Low; Osmotic stress at high conc.[1] | High (Non-specific alkylation of thiols) |
Evaluation Protocols: On-Target & Off-Target
To validate 2-Cyanobenzamidine in your specific cell line, follow this "Self-Validating" workflow.
Phase 1: Stability & Integrity Check (Crucial Step)
Before treating cells, you must verify the compound has not cyclized in your stock solution.
-
Solvent: Dissolve in DMSO (fresh, anhydrous). Avoid aqueous buffers for long-term storage.
-
QC Method: Run LC-MS or HPLC.
-
Peak A (Linear): 2-Cyanobenzamidine (MW ~145.16 + HCl).
-
Peak B (Cyclized): Isoindoline derivative (Same MW, different Retention Time).
-
Acceptance Criteria: >95% Linear form.
-
Phase 2: On-Target Potency (Enzymatic Assay)
Objective: Determine
Protocol:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Substrate: Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin).
-
Reaction:
-
Incubate Enzyme (10 nM) + Inhibitor (0 - 1000 µM) for 15 min at 25°C.
-
Add Substrate (50 µM).
-
Monitor Fluorescence (
) for 30 min.
-
-
Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors or standard Dose-Response curves.
Phase 3: Cellular Off-Target & Toxicity Profiling
Objective: Distinguish between mechanism-based toxicity (protease inhibition) and chemical toxicity (off-target reactivity).
Workflow Diagram (DOT):
Caption: Figure 2. Step-wise decision tree for validating inhibitor specificity and reversibility in cell culture.
Detailed Steps:
-
Seeding: Plate cells (e.g., HEK293, A549) at 5,000 cells/well.
-
Treatment: Dose range 1 µM – 500 µM. Include Benzamidine (high conc.[2][3] control) and Vehicle (DMSO).
-
Readout:
-
CellTiter-Glo (ATP): Measures metabolic health.
-
LDH Release: Measures membrane rupture (necrosis).
-
-
Interpretation:
-
If 2-Cyanobenzamidine is significantly more toxic than Benzamidine at equimolar concentrations, investigate off-target effects likely driven by the cyano-group reactivity or cyclization products [1].
-
Supporting Data & Reference Values
While specific
-
Trypsin
: ~18 - 30 µM (Benzamidine) [2]. -
Thrombin
: ~200 - 350 µM (Benzamidine) [2]. -
2-Cyanobenzamidine Predicted Shift:
-
Expect a 2-5x shift in potency (higher or lower depending on the specific pocket electronics). The cyano group withdraws electron density, making the amidine less basic (
drop from ~11.6 to ~9-10). -
Solubility: 2-Cyanobenzamidine HCl is soluble in water and DMSO (~30 mg/mL), but less hygroscopic than Benzamidine HCl.
-
References
-
Reactivity of 2-Cyanobenzamidine Complexes: Chin, J., et al. (2025).[4][5] Ligand cyclization of 2-cyanobenzamidine to 1,3-diiminoisoindoline in metal complexes. ResearchGate / Journal of Coordination Chemistry.
-
Benzamidine Inhibition Constants: Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry.
-
General Serine Protease Protocols: MedChemExpress. Benzamidine Hydrochloride Product & Activity Data.
-
Chemical Properties & CAS Data: Sigma-Aldrich. 2-Cyanobenzamidine Hydrochloride (CAS 426828-36-6) Product Sheet.
Sources
- 1. 140658-21-5|3-Cyanobenzimidamide|BLD Pharm [bldpharm.com]
- 2. 1187927-39-4|2,4-Dimethyl-benzamidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative study of the stability of various benzamidine-based inhibitors in solution
For researchers in drug development, the stability of a small molecule inhibitor is not merely a matter of convenience; it is a critical parameter that dictates its viability as a research tool and its potential as a therapeutic agent. An unstable compound can yield non-reproducible experimental results, exhibit diminished efficacy, and generate potentially toxic degradation products. This guide provides an in-depth comparative study of the stability of benzamidine-based inhibitors in solution, offering both theoretical grounding and practical, field-proven methodologies for assessment.
Benzamidine and its derivatives are a cornerstone class of reversible, competitive inhibitors targeting serine proteases such as trypsin, thrombin, and plasmin.[1][2][3] Their positively charged amidinium group expertly mimics the side chain of arginine or lysine, allowing for potent and specific binding within the S1 pocket of these enzymes.[4][5] However, this same chemically reactive group is often the molecule's Achilles' heel, rendering it susceptible to degradation in aqueous environments. Understanding and quantifying this stability is paramount.
Part 1: The Chemistry of Instability: Primary Degradation Pathways
The intrinsic stability of any drug molecule is a reflection of its chemical structure. For benzamidine-based inhibitors, the primary point of vulnerability in aqueous solution is the amidine functional group itself. The main degradation pathways that must be considered are hydrolysis and oxidation.
-
Hydrolysis: The most common degradation route is the hydrolysis of the C-N double bond in the amidine group. Under aqueous conditions, particularly at non-neutral pH, the carbon atom of the amidine is susceptible to nucleophilic attack by water. This irreversible reaction converts the active amidine inhibitor into its corresponding, and generally inactive, benzoic acid or benzamide derivative. The rate of this hydrolysis is significantly influenced by pH and temperature.[6][7]
-
Oxidation: Benzamidine derivatives can be sensitive to oxidation, a process that can be catalyzed by trace metals or exposure to atmospheric oxygen.[2] While less systematically studied than hydrolysis, oxidative degradation can lead to a variety of products and a loss of inhibitory activity. For this reason, it is often recommended to prepare solutions of benzamidine inhibitors fresh from degassed water.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation. International Council for Harmonisation (ICH) guidelines recommend photostability testing as a key component of forced degradation studies to determine if a compound requires protection from light.[6][7][8]
Part 2: A Comparative Analysis of Clinically Relevant Inhibitors
While benzamidine itself is a valuable research tool, more complex derivatives have found clinical use. Nafamostat mesilate and gabexate mesilate are two such synthetic serine protease inhibitors used, for example, as anticoagulants.[9][10][11] A direct comparison reveals important nuances in their stability.
An in-vitro study comparing the two inhibitors found that after incubation in plasma at 37°C, the inhibitory activity of gabexate against trypsin was reduced more significantly than that of nafamostat.[9] This suggests that nafamostat possesses greater stability under these physiologically relevant conditions.[9] While the precise degradation kinetics were not detailed, this finding highlights that even structurally related compounds can have markedly different stability profiles. The ester linkage present in both molecules is also a potential site for hydrolysis, contributing to their overall degradation profile.[12]
| Feature | Benzamidine | Nafamostat Mesilate | Gabexate Mesilate |
| Primary Target(s) | Trypsin, Plasmin, Thrombin[3] | Trypsin, Plasmin, Thrombin, Kallikrein[9][10] | Trypsin, Plasmin, Kallikrein[9] |
| Inhibition Type | Reversible, Competitive[2] | Time-dependent, Competitive[12] | Competitive[9] |
| Relative Stability | Low in aqueous solution; recommended for daily prep[3] | Higher stability in plasma vs. Gabexate[9] | Lower stability in plasma vs. Nafamostat[9] |
| Key Structural Feature | Simple Benzamidine Core | 4-Guanidinobenzoate ester of 6-amidino-2-naphthol | Ethyl 4-(6-guanidinohexanoyloxy)benzoate |
This table summarizes key characteristics of the inhibitors based on available literature.
Part 3: A Framework for Assessing Inhibitor Stability: The Forced Degradation Study
To rigorously and systematically evaluate the stability of an inhibitor, a forced degradation study (also known as stress testing) is the industry-standard approach.[13][14] The objective is not to completely destroy the molecule, but to accelerate its degradation to an extent (typically 5-20%) that allows for the reliable identification of degradation products and the development of a stability-indicating analytical method.[7][15] These studies are a core requirement of regulatory bodies like the FDA and are described in ICH guidelines.[16][17]
The causality behind this approach is rooted in chemical kinetics: by exposing the drug to conditions more severe than typical storage (e.g., high temperature, extreme pH), one can predict long-term stability and identify potential degradation products in a compressed timeframe.[18][19] A stability-indicating method is one that can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or impurities.[13] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[20]
Part 4: Experimental Protocol: A Stability-Indicating HPLC Method for a Benzamidine Inhibitor
This protocol describes a universal workflow for conducting a forced degradation study on a novel benzamidine-based inhibitor.
Objective: To assess the stability of Inhibitor-X under various stress conditions and develop a stability-indicating RP-HPLC method.
Materials & Reagents:
-
Inhibitor-X (API, solid)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M
-
Hydrogen Peroxide (H2O2), 3% solution
-
Class A volumetric flasks and pipettes
Step 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Inhibitor-X and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This is your stock solution.
-
Working Solution (100 µg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the same solvent. This will be the starting point for all stress conditions.
Step 2: Application of Stress Conditions
For each condition, a parallel "control" sample should be prepared by adding the stressor and immediately neutralizing it or diluting it for analysis at time zero.
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, then carefully neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of ~20 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool, then carefully neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of ~20 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~20 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place the solid API powder in a 70°C oven for 48 hours.
-
Separately, incubate 2 mL of the working solution at 70°C for 48 hours.
-
Prepare samples for analysis by diluting to ~20 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid API and 2 mL of the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare samples for analysis by diluting to ~20 µg/mL.
-
Step 3: HPLC Analysis
The goal is to achieve baseline separation between the parent peak of Inhibitor-X and all degradation product peaks. Method development is often required.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA/DAD detector.
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Bonus RP, 250 x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A gradient of A: 0.1% TFA in Water and B: Acetonitrile.
-
Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of Inhibitor-X (e.g., 230 nm) and collect spectra across the full UV range to assess peak purity.[22]
-
Injection Volume: 10 µL.
Step 4: Data Analysis and Interpretation
-
Specificity: The method is considered "stability-indicating" if the degradation product peaks do not co-elute with the parent drug peak. Peak purity analysis using a PDA detector is essential to confirm this.
-
Quantification: Calculate the percentage of remaining parent drug and the percentage of each degradation product formed. % Degradation = (Initial Area - Stressed Area) / Initial Area * 100
-
Mass Balance: The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100%, indicating that all major degradants are accounted for.
This self-validating protocol ensures that the analytical method is fit for its purpose, providing trustworthy data on the stability of the inhibitor.
Visualization of the Stability Assessment Workflow
Caption: Workflow for a forced degradation study of a benzamidine inhibitor.
Conclusion
The solution stability of benzamidine-based inhibitors is a multifaceted issue governed by their inherent chemical structure. While the amidine moiety provides the key to potent enzyme inhibition, it is also a primary liability for hydrolytic and oxidative degradation. As demonstrated by the comparison of nafamostat and gabexate, subtle structural modifications can lead to significant differences in stability. For researchers and drug developers, a proactive and systematic approach to stability assessment is not optional. The implementation of a robust forced degradation study, grounded in regulatory guidelines and executed with a validated stability-indicating HPLC method, is the only way to generate the reliable data needed to advance a compound from a promising lead to a viable clinical candidate.
References
- Vertex AI Search. (n.d.).
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 10, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved February 10, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved February 10, 2026, from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 10, 2026, from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved February 10, 2026, from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved February 10, 2026, from [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Retrieved February 10, 2026, from [Link]
-
JETIR. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Retrieved February 10, 2026, from [Link]
-
Longdom Publishing SL. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved February 10, 2026, from [Link]
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. Retrieved February 10, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Water regulates the residence time of Benzamidine in Trypsin. Retrieved February 10, 2026, from [Link]
-
PubMed. (n.d.). [Comparative Studies of Nafamostat Mesilate and Various Serine Protease Inhibitors in Vitro]. Retrieved February 10, 2026, from [Link]
-
Pharmatutor. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Retrieved February 10, 2026, from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved February 10, 2026, from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 10, 2026, from [Link]
-
bioRxiv. (2022). Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding molecular dynamics simulations. Retrieved February 10, 2026, from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved February 10, 2026, from [Link]
-
MDPI. (n.d.). Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. Retrieved February 10, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved February 10, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved February 10, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
